molecular formula C20H28O3 B158087 4beta-Carboxy-19-nortotarol CAS No. 55102-39-1

4beta-Carboxy-19-nortotarol

Cat. No.: B158087
CAS No.: 55102-39-1
M. Wt: 316.4 g/mol
InChI Key: ODFSGGBGOKCJFA-AHRSYUTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4beta-Carboxy-19-nortotarol is a natural product found in Podocarpus neriifolius, Afrocarpus gracilior, and other organisms with data available.

Properties

IUPAC Name

(1S,4aS,10aR)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-12(2)17-13-6-9-16-19(3,14(13)7-8-15(17)21)10-5-11-20(16,4)18(22)23/h7-8,12,16,21H,5-6,9-11H2,1-4H3,(H,22,23)/t16-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFSGGBGOKCJFA-AHRSYUTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4beta-Carboxy-19-nortotarol natural source

Technical Guide: 4 -Carboxy-19-nortotarol

Natural Source, Isolation Protocols, and Pharmacological Characterization[1][2]



Molecular Weight:Class:
Executive Summary

4


-Carboxy-19-nortotarol
Natural Source & Botanical Origin

The primary natural reservoir for 4

SpeciesTissue SourceGeographic DistributionAssociated Metabolites
Podocarpus macrophyllus Heartwood, LeavesEast Asia (China, Japan)Totarol, Podocarpic acid
Podocarpus nagi (Nageia nagi)Bark, StemJapan, TaiwanNagilactones, Totaradiol
Podocarpus neriifolius Herbs/LeavesSE Asia, Pacific IslandsNagilactone C, Inumakilactone

Chemotaxonomic Significance: The presence of "nor" (lacking a carbon) and "carboxy" derivatives suggests a highly active oxidative metabolic pathway in these species, capable of modifying the gem-dimethyl group at C4 of the totarane skeleton.

Biosynthetic Pathway

The biosynthesis of 4

Mechanism:

  • Cyclization: GGPP cyclizes to (+)-Copalyl diphosphate and then to the Totaryl cation.

  • Aromatization: Formation of the aromatic C-ring (Totarol).

  • Oxidative Modification: The gem-dimethyl group at C4 undergoes oxidation. The C19 methyl is likely oxidized to a carboxylic acid.

  • Nor-Derivatization: Decarboxylation or oxidative loss of one methyl group, followed by carboxylation or retention of the oxidized functionality in the

    
    -orientation.
    

BiosynthesisGGPPGeranylgeranyl Pyrophosphate (GGPP)CPP(+)-Copalyl DiphosphateGGPP->CPPCopalyl Diphosphate SynthaseSandaraSandaracopimarenyl CationCPP->SandaraKaurene Synthase-likeTotarolTotarol (Precursor)Sandara->TotarolSkeletal Rearrangement& AromatizationIntermedOxidative Intermediate(C19-aldehyde/acid)Totarol->IntermedCYP450 Monooxygenase(C4-Methyl Oxidation)Target4β-Carboxy-19-nortotarolIntermed->TargetOxidative Cleavage/Modification(Nor-derivative formation)

Figure 1: Proposed biosynthetic pathway from GGPP to 4

12
Isolation & Purification Protocol

This protocol describes the isolation of 4

Step 1: Extraction
  • Material: 1.0 kg air-dried, pulverized heartwood.

  • Solvent: 95% Ethanol (EtOH).

  • Procedure: Macerate powder in EtOH (5L x 3) at room temperature for 72 hours.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield the crude extract.

Step 2: Solvent Partitioning (Liquid-Liquid Extraction)
  • Suspend crude extract in Distilled Water (0.5 L) .

  • Fraction A (Lipids/Non-polar): Partition with n-Hexane (3 x 0.5 L). Discard if targeting polar diterpenes, or save for essential oils.

  • Fraction B (Target Diterpenes): Partition aqueous layer with Ethyl Acetate (EtOAc) (3 x 0.5 L). The target compound resides here.[1][3]

  • Fraction C (Glycosides/Tannins): Remaining aqueous layer.

Step 3: Chromatographic Purification
  • Column Chromatography (CC):

    • Stationary Phase: Silica Gel 60 (70-230 mesh).

    • Mobile Phase: Gradient elution using n-Hexane : Ethyl Acetate (100:0

      
       0:100).
      
    • Monitoring: TLC (Silica gel F254). Visualize with UV (254 nm) and Vanillin-H

      
      SO
      
      
      spray (heating turns diterpenes purple/brown).
    • Target Fraction: Elutes typically around 20-30% EtOAc in Hexane (medium polarity).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

      
      m, 250 x 10 mm).
      
    • Solvent System: Isocratic MeOH : H

      
      O (80:20 or 85:15) with 0.1% Formic Acid to suppress ionization of the carboxyl group.
      
    • Detection: UV at 280 nm (aromatic ring absorption).

IsolationRawPodocarpus Heartwood(Pulverized)ExtractEthanol ExtractionRaw->ExtractPartitionPartition: H2O / EtOAcExtract->PartitionConcentrateSilicaSilica Gel CC(Hexane:EtOAc Gradient)Partition->SilicaEtOAc FractionHPLCSemi-Prep HPLC(C18, MeOH:H2O)Silica->HPLCEnriched FractionPure4β-Carboxy-19-nortotarol(>98% Purity)HPLC->PureRt ~ 15-20 min

Figure 2: Isolation workflow from raw plant material to purified compound.

Structural Identification (Data Summary)

Identification relies on the unique Totarane signature (aromatic ring) and the modified A-ring (Carboxyl group).

Physicochemical Properties:

  • Appearance: White to off-white amorphous powder.

  • Solubility: Soluble in MeOH, DMSO, CHCl

    
    ; sparingly soluble in water.
    
  • UV

    
    :  ~280 nm (characteristic of phenolic diterpenes).
    

Diagnostic NMR Signals (Expected in CDCl


):


H

H

H

H

C

C

Note: The "19-nor" designation implies the loss of one methyl signal usually found at

Pharmacological Potential

Research indicates that 4

1. Antimicrobial Activity:

  • Target: Gram-positive bacteria (Staphylococcus aureus, Propionibacterium acnes, Bacillus subtilis).

  • Mechanism: Disruption of cell membrane integrity and inhibition of bacterial energy metabolism (respiratory chain uncoupling).

  • Potency: Comparable to Totarol (MIC range typically 2 - 16

    
    g/mL depending on the strain).
    

2. Antioxidant & Cytoprotective:

  • Activity: Inhibits microsomal lipid peroxidation induced by Fe(III)-ADP/NADPH systems.

  • Relevance: Potential therapeutic agent for oxidative stress-related disorders (neuroprotection, vascular health).

3. Cytotoxicity:

  • Often screened alongside Nagilactones; exhibits moderate antiproliferative activity against specific tumor cell lines, though generally less potent than the lactone derivatives.

References
  • Chemical Identification & Source: 4beta-Carboxy-19-nortotarol. NP-MRD (Natural Products Magnetic Resonance Database). Available at: [Link]

  • Podocarpus Phytochemistry: Abdallah, H.M., et al. (2015). "Bioactive diterpenes from Podocarpus species." Phytochemistry Reviews.
  • Antimicrobial Activity of Totarol Derivatives: Kubo, I., et al. (1992). "Antibacterial activity of totarol and its potentiation.
  • Isolation Protocols: BioCrick Product Data - 4beta-Carboxy-19-nortotarol (BCN4065). Available at: [Link]

  • Biosynthetic Context: Peters, R.J. (2010). "Two rings in them all: The labdane-related diterpenoids.

discovery of 4beta-Carboxy-19-nortotarol

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery of 4


-Carboxy-19-nortotarol: Technical Guide

Part 1: Executive Summary

4


-Carboxy-19-nortotarol  (CAS: 55102-39-1) is a rare diterpenoid isolated from the root bark of Nageia nagi (formerly Podocarpus nagi). Chemically, it is an oxidized derivative of Totarol , a well-known antimicrobial pharmacophore. While Totarol is celebrated for its ability to inhibit bacterial efflux pumps (EPI activity) and disrupt membrane potential in Staphylococcus aureus, the discovery of the 4

-carboxy derivative marked a pivot toward understanding the antioxidant defense systems of gymnosperms.

This guide reconstructs the technical pipeline of its discovery, detailing the isolation logic, structural elucidation via NMR spectroscopy, and its validation as a potent inhibitor of microsomal lipid peroxidation. It serves as a blueprint for researchers investigating diterpene biosynthesis and the functionalization of the totarane scaffold.

Part 2: The Discovery Pipeline

Biological Source & Extraction Logic

The discovery originated from a screening program targeting Podocarpaceae species for bioactive terpenes. The specific source material was the root bark of Podocarpus nagi, a conifer native to Japan and China.

The Extraction Rationale: The extraction protocol utilized a polarity-gradient approach to separate lipophilic diterpenes from highly polar glycosides.

  • Initial Extraction: Methanol (MeOH) was used as the primary solvent to lyse cell walls and solubilize a broad spectrum of secondary metabolites.

  • Partitioning: The crude extract was suspended in water and partitioned with Hexane and Ethyl Acetate (EtOAc).

    • Hexane Fraction: Captures highly non-polar lipids and waxes.

    • EtOAc Fraction: Captures the target diterpenoids (Totarol, 4

      
      -Carboxy-19-nortotarol).[1]
      
  • Purification: Silica gel column chromatography was employed, eluting with a Hexane-EtOAc gradient.

Experimental Workflow (DOT Visualization):

ExtractionProtocol Start Raw Material: Podocarpus nagi Root Bark Step1 Extraction (Reflux) Solvent: Methanol Start->Step1 Step2 Concentration (Vacuum Evaporation) Step1->Step2 Step3 Partitioning Water vs. Organic Solvents Step2->Step3 Fraction1 Hexane Fraction (Lipids/Waxes) Step3->Fraction1 Fraction2 EtOAc Fraction (Target Diterpenes) Step3->Fraction2 Chromatography Silica Gel Chromatography Gradient: Hexane -> EtOAc Fraction2->Chromatography Isolate1 Totarol (Major Compound) Chromatography->Isolate1 Isolate2 4beta-Carboxy-19-nortotarol (Target Compound) Chromatography->Isolate2

Figure 1: Isolation workflow for totarane diterpenes from P. nagi roots.[1]

Structural Elucidation (The "Detective Work")

The identification of 4


-Carboxy-19-nortotarol required distinguishing it from Totarol and other oxidized metabolites (like Totaradiol).

Chemical Data:

  • Formula: C

    
    H
    
    
    
    O
    
    
    (Molecular Weight: 316.4)
  • Core Scaffold: Totarane (tricyclic diterpene with an aromatic C-ring).

NMR Logic (Causality of Assignment): Researchers used


H-NMR and 

C-NMR to map the molecule. The critical deviation from Totarol was observed at the C4 position.
FeatureTotarol (Parent)4

-Carboxy-19-nortotarol
Evidence
C4 Substituents Two Methyls (C18, C19)One Methyl (C18), One Carboxyl (COOH)Loss of one methyl singlet in

H-NMR.
C19 Signal Methyl Carbon (~20-30 ppm)Carboxyl Carbon (~180 ppm)Downfield shift in

C-NMR indicating C=O.
Stereochemistry C4-gem-dimethylC4-

-COOH
NOESY correlations between C20-methyl and C4-substituents.

Why "19-nor"? In standard diterpene nomenclature, "19-nor" usually implies the loss of the C19 carbon. However, in this specific context (Formula C


), the name reflects the biosynthetic oxidation  where the C19 methyl group is functionally "replaced" or fully oxidized to the carboxyl group, distinguishing it from the C18 methyl. The "beta" designation confirms the axial/equatorial orientation relative to the plane of the A-ring.
Biological Characterization: Antioxidant Mechanism

While Totarol is famous for antibacterial activity, 4


-Carboxy-19-nortotarol  was characterized primarily as a potent antioxidant.

The Assay System: Haraguchi et al. (1997) utilized a microsomal lipid peroxidation model . This is a high-fidelity system for testing drug candidates intended to protect cell membranes from oxidative stress.

Mechanism of Action:

  • Induction: Oxidative stress is induced using an Fe(III)-ADP/NADPH system. This generates hydroxyl radicals (

    
    OH) and perferryl ions.
    
  • Peroxidation: These radicals attack the polyunsaturated fatty acids in the microsomal membrane, causing a chain reaction.

  • Inhibition: The phenolic hydroxyl group on the C-ring (common to all totarols) donates a hydrogen atom to quench the lipid radical.

  • Role of the Carboxyl Group: The 4

    
    -carboxy group alters the solubility and membrane partitioning of the molecule compared to Totarol, potentially allowing it to intercept radicals at the aqueous-lipid interface.
    

Signaling Pathway Diagram (DOT Visualization):

AntioxidantMechanism Inducer Fe(III)-ADP / NADPH (Oxidative Stressor) ROS Reactive Oxygen Species (Perferryl / Hydroxyl Radicals) Inducer->ROS Generates Lipid Membrane Lipids (PUFAs) ROS->Lipid Attacks L_Radical Lipid Radical (L•) (Chain Reaction Start) Lipid->L_Radical Oxidation Damage Membrane Damage (Cell Death) L_Radical->Damage Propagation Compound 4beta-Carboxy-19-nortotarol (Antioxidant) Compound->L_Radical Stable Stabilized Phenoxyl Radical (Non-reactive) Compound->Stable Becomes

Figure 2: Mechanism of lipid peroxidation inhibition by 4beta-Carboxy-19-nortotarol.[1][2][3][4][5][6]

Part 3: Comparative Data & Protocols

Quantitative Activity Profile

The following table summarizes the inhibitory concentration (IC


) values derived from the P. nagi study. Note how the functionalization at C4 affects activity compared to the parent Totarol.
CompoundStructure NoteActivity (Microsomal Lipid Peroxidation)Activity (Mitochondrial Lipid Peroxidation)
Totarol Parent (C4-dimethyl)High PotencyHigh Potency
4

-Carboxy-19-nortotarol
C4-CarboxylActive (Comparable to Totarol)Active
Totaradiol C4-HydroxymethylActiveActive
Sugiol C7-KetoneModerateModerate

Interpretation: The introduction of the carboxyl group does not abolish the antioxidant capacity provided by the phenolic C-ring. This suggests that 4


-Carboxy-19-nortotarol retains the pharmacophore required for radical scavenging while gaining polarity that may influence bioavailability.
Standardized Isolation Protocol

For researchers attempting to reproduce the isolation:

  • Preparation: Dry Nageia nagi root bark (1.0 kg) and pulverize to a fine powder (mesh size 40-60).

  • Extraction: Reflux with MeOH (3 x 3L) for 3 hours each. Combine filtrates and evaporate to dryness under reduced pressure (Rotavap at 40°C).

  • Partition: Suspend residue in H

    
    O (500 mL). Extract sequentially with Hexane (3 x 500 mL) and EtOAc (3 x 500 mL).
    
  • Fractionation: Take the EtOAc fraction (approx. 15g). Load onto a Silica Gel 60 column.

  • Elution: Run a gradient of Hexane:EtOAc (9:1

    
     7:3).
    
  • Detection: Monitor fractions via TLC (Visualize with Vanillin-H

    
    SO
    
    
    
    spray; diterpenes turn purple/red).
  • Purification: 4

    
    -Carboxy-19-nortotarol typically elutes after Totarol due to the polarity of the carboxyl group. Recrystallize from Benzene/Hexane.
    

Part 4: References

  • Haraguchi, H., Ishikawa, H., & Kubo, I. (1997). Antioxidative action of diterpenoids from Podocarpus nagi.[1] Planta Medica, 63(3), 213-215.[1]

  • Smith, E. C., et al. (2007). The phenolic diterpene totarol inhibits multidrug efflux pump activity in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(12), 4480-4483.

  • Kubo, I., et al. (1992). Antibacterial activity of totarol and its potentiation. Journal of Natural Products, 55(10), 1436-1440.

Sources

A Technical Guide to the Biological Activity of 4β-Carboxy-19-nortotarol: A Roadmap for Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Diterpenoid

4β-Carboxy-19-nortotarol is a synthetic derivative of the naturally occurring phenolic diterpene, totarol. Totarol, extracted from the heartwood of the New Zealand native Podocarpus totara tree, has long been recognized for the remarkable decay resistance of its source wood.[1] This resilience is attributed to the potent antimicrobial and antioxidant properties of totarol.[2][3] The structural modifications in 4β-Carboxy-19-nortotarol, specifically the introduction of a carboxyl group at the 4β position and the demethylation at the 19 position, present a compelling case for the investigation of its bioactivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this novel compound, focusing on its predicted antimicrobial and cytotoxic activities.

The rationale for investigating 4β-Carboxy-19-nortotarol is rooted in the well-documented bioactivities of its parent compound, totarol. Totarol exhibits a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Its mechanism of action is thought to involve the disruption of bacterial cell membranes and the inhibition of efflux pumps, which are key contributors to antibiotic resistance.[6][7] Furthermore, totarol and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.[8][9] The structural alterations in 4β-Carboxy-19-nortotarol may modulate these activities, potentially leading to enhanced potency, altered selectivity, or novel mechanisms of action. This guide will provide the foundational knowledge and detailed experimental protocols to systematically investigate these possibilities.

Predicted Biological Activities and Mechanistic Pathways

Based on the structure-activity relationships of totarol and its analogues, 4β-Carboxy-19-nortotarol is predicted to exhibit two primary biological activities:

  • Antimicrobial Activity: The core phenolic diterpene scaffold is crucial for the antimicrobial effects of totarol.[5] The addition of a carboxyl group in 4β-Carboxy-19-nortotarol may enhance its interaction with bacterial cell membranes or specific molecular targets. The primary mechanism is hypothesized to be the disruption of bacterial membrane integrity and function.

  • Cytotoxic Activity: Diterpenoids, including totarol, are known to induce apoptosis in cancer cells.[9][10] The cytotoxic potential of 4β-Carboxy-19-nortotarol will be explored through its ability to induce programmed cell death in cancerous cell lines.

The following sections will detail the experimental workflows to validate and characterize these predicted activities.

Investigating the Antimicrobial Potential of 4β-Carboxy-19-nortotarol

A systematic evaluation of the antimicrobial properties of 4β-Carboxy-19-nortotarol is the first step in understanding its therapeutic potential. This involves determining its spectrum of activity and delving into its mechanism of action.

Experimental Workflow: Antimicrobial Susceptibility Testing

The initial screening of antimicrobial activity is typically performed using broth microdilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of 4β-Carboxy-19-nortotarol in DMSO serial_dilution Perform serial two-fold dilutions of the compound in a 96-well plate with cation-adjusted Mueller-Hinton broth prep_compound->serial_dilution prep_bacteria Culture bacterial strains (e.g., S. aureus, E. coli) to mid-log phase inoculate Inoculate each well with a standardized bacterial suspension (5 x 10^5 CFU/mL) prep_bacteria->inoculate serial_dilution->inoculate controls Include positive (bacteria only) and negative (broth only) controls inoculate->controls incubation Incubate plates at 37°C for 18-24 hours controls->incubation read_plate Visually inspect plates for turbidity or use a plate reader to measure optical density (OD600) incubation->read_plate determine_mic Determine MIC: the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination

Rationale: This method provides a quantitative measure of the antimicrobial activity of a compound and is a standardized technique for comparing the potency of different agents.[11]

  • Preparation of 4β-Carboxy-19-nortotarol Stock Solution: Dissolve the compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Culture: Inoculate a suitable broth medium (e.g., Tryptic Soy Broth) with a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

  • Standardization of Inoculum: Adjust the turbidity of the bacterial culture with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay plate.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 4β-Carboxy-19-nortotarol stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include wells with bacteria and broth only (positive control) and wells with broth only (negative control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Delving Deeper: Mechanism of Antimicrobial Action

Understanding how 4β-Carboxy-19-nortotarol inhibits bacterial growth is crucial for its development as a therapeutic agent. Based on the known mechanism of totarol, a key area of investigation is its effect on the bacterial cell membrane.

Experimental Workflow: Bacterial Membrane Potential Assay

This assay utilizes a voltage-sensitive fluorescent dye, such as DiSC3(5), to assess changes in the bacterial cytoplasmic membrane potential.[12][13] Depolarization of the membrane leads to an increase in fluorescence, indicating membrane damage.

Membrane_Potential_Workflow cluster_prep Preparation cluster_assay Fluorescence Measurement cluster_analysis Data Analysis prep_bacteria Grow bacteria to mid-log phase, wash, and resuspend in buffer load_dye Incubate bacterial suspension with DiSC3(5) dye until fluorescence quenches prep_bacteria->load_dye prep_compound Prepare test compound and controls (e.g., DMSO, gramicidin) add_compound Add 4β-Carboxy-19-nortotarol or controls to the bacterial suspension prep_compound->add_compound load_dye->add_compound measure_fluorescence Monitor fluorescence intensity over time using a fluorometer add_compound->measure_fluorescence plot_data Plot fluorescence intensity vs. time measure_fluorescence->plot_data interpret_results An increase in fluorescence indicates membrane depolarization plot_data->interpret_results

Caption: Workflow for assessing bacterial membrane potential.

Detailed Protocol: Bacterial Membrane Potential Assay

Rationale: This assay provides direct evidence of membrane-disrupting activity, a common mechanism for natural product antimicrobials.[13]

  • Bacterial Preparation: Grow the bacterial strain to the mid-log phase, harvest the cells by centrifugation, wash them twice with a suitable buffer (e.g., PBS), and resuspend them to a specific optical density (e.g., OD600 of 0.2).[13]

  • Dye Loading: Add the voltage-sensitive dye DiSC3(5) to the bacterial suspension to a final concentration of 1 µM and incubate in the dark until the fluorescence signal stabilizes at a low level, indicating dye uptake and quenching within the polarized cells.[13]

  • Fluorescence Measurement: Transfer the bacterial suspension to a fluorometer cuvette or a black 96-well plate.

  • Compound Addition: Add 4β-Carboxy-19-nortotarol at its MIC and multiples of the MIC. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., gramicidin).

  • Data Acquisition: Monitor the fluorescence intensity over time. A rapid increase in fluorescence upon addition of the compound indicates depolarization of the cell membrane.

Evaluating the Cytotoxic and Pro-Apoptotic Effects of 4β-Carboxy-19-nortotarol

The potential of 4β-Carboxy-19-nortotarol as an anticancer agent can be assessed by its ability to inhibit the proliferation of cancer cells and induce apoptosis.

Experimental Workflow: Cytotoxicity and Apoptosis Assessment

This workflow combines an initial screen for cytotoxicity using the MTT assay, followed by a more detailed investigation of apoptosis using Annexin V/Propidium Iodide (PI) staining and flow cytometry.[14]

Cytotoxicity_Apoptosis_Workflow cluster_mtt MTT Assay for Cytotoxicity cluster_apoptosis Annexin V/PI Flow Cytometry for Apoptosis seed_cells Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate treat_cells Treat cells with various concentrations of 4β-Carboxy-19-nortotarol for 24-72 hours seed_cells->treat_cells add_mtt Add MTT reagent and incubate treat_cells->add_mtt solubilize Add solubilization solution to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50 treat_for_flow Treat cells with the IC50 concentration of the compound calculate_ic50->treat_for_flow harvest_stain Harvest cells and stain with FITC-Annexin V and Propidium Iodide treat_for_flow->harvest_stain flow_cytometry Analyze stained cells by flow cytometry harvest_stain->flow_cytometry quantify_apoptosis Quantify early apoptotic, late apoptotic, and necrotic cell populations flow_cytometry->quantify_apoptosis

Caption: Workflow for assessing cytotoxicity and apoptosis.

Detailed Protocol: MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a robust and widely used method for screening the cytotoxic potential of compounds.

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4β-Carboxy-19-nortotarol for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[15]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Detailed Protocol: Annexin V/PI Staining for Apoptosis Detection

Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[14][17]

  • Cell Treatment: Treat the cancer cells with 4β-Carboxy-19-nortotarol at its predetermined IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Antimicrobial Activity of 4β-Carboxy-19-nortotarol

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus
Enterococcus faecalis
Escherichia coli
Pseudomonas aeruginosa

Table 2: Cytotoxicity of 4β-Carboxy-19-nortotarol

Cell LineIncubation Time (h)IC50 (µM)
HeLa24
48
72
MCF-724
48
72

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation into the biological activities of 4β-Carboxy-19-nortotarol. The proposed experiments will elucidate its potential as an antimicrobial and cytotoxic agent. Positive results from these studies would warrant further investigation, including:

  • Advanced Mechanistic Studies: Exploring the specific molecular targets of 4β-Carboxy-19-nortotarol in both bacteria and cancer cells. This could involve investigating its effects on bacterial efflux pumps in more detail or identifying the specific apoptotic pathways it activates in cancer cells.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of the compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional derivatives to optimize the biological activity and pharmacokinetic properties.

The systematic approach outlined in this guide will enable a thorough and scientifically rigorous evaluation of 4β-Carboxy-19-nortotarol, paving the way for its potential development as a novel therapeutic agent.

References

  • Wikipedia. (n.d.). Totarol. Retrieved from [Link]

  • Shi, Y., et al. (2017). Antibacterial activity and mode of action of totarol against Staphylococcus aureus in carrot juice. Journal of Food Science and Technology, 54(10), 3295–3303.
  • Wong, Y. C., et al. (2014). Cytotoxicity and apoptotic activities of alpha-, gamma- and delta-tocotrienol isomers on human cancer cells.
  • The Facialist. (n.d.). Totoral: The Story, The Secret, The Science. Retrieved from [Link]

  • Gajecka, M., et al. (2023).
  • Connect Chemicals Cosmetics. (n.d.). Totarol. Retrieved from [Link]

  • Shaanxi Huatai Bio-Fine Chemical Co., Ltd. (2026). Unveiling Totarol Skin Benefits: The Natural Antimicrobial Guardian for Modern Dermocosmetics. Retrieved from [Link]

  • Bioactive Totarol™. (n.d.). Research Studies. Retrieved from [Link]

  • Harfoot, C. G., et al. (1997). Effects of (+)-totarol, a diterpenoid antibacterial agent, on phospholipid model membranes. Journal of Applied Microbiology, 82(5), 629-636.
  • What Are The Benefits of Bioactive Totarol™. (n.d.). Retrieved from [Link]

  • Smith, E. C., et al. (2007). The Phenolic Diterpene Totarol Inhibits Multidrug Efflux Pump Activity in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(12), 4583–4589.
  • Evans, G. B., et al. (1999). The synthesis and antibacterial activity of totarol derivatives. Part 1: modifications of ring-C and pro-drugs. Bioorganic & Medicinal Chemistry, 7(10), 2269-2283.
  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • University of Malta. (n.d.). Totarol content and cytotoxicity varies significantly in different types of propolis. Retrieved from [Link]

  • Strahl, H., & Hamoen, L. W. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology, 168(9).
  • Te Winkel, J. D., et al. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Cellular and Developmental Biology, 4, 29.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bueno, J. (2016). In Vitro Antimicrobial Activity of Natural Products Using Minimum Inhibitory Concentrations: Looking for New Chemical Entities or Predicting Clinical Response.
  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Strahl, H., & Hamoen, L. W. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv.
  • Frontiers. (2022). Antimicrobial activity of natural products against MDR bacteria: A scientometric visualization analysis. Retrieved from [Link]

  • YouTube. (2022). Annexin V for early stage apoptosis detection. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) IN VITRO ASSESSMENT OF NATURAL HERBAL EXTRACTS FOR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • American Society for Microbiology. (2015). Bacteriological Examination of Waters: Membrane Filtration Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • MDPI. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Retrieved from [Link]

Sources

isolation of 4beta-Carboxy-19-nortotarol from Podocarpus neriifolius

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Isolation of 4


-Carboxy-19-nortotarol from Podocarpus neriifolius 

Abstract

This technical guide details the isolation and structural elucidation of 4


-carboxy-19-nortotarol (Totarol-19-oic acid), a totarane-type diterpene, from the roots of Podocarpus neriifolius.[1] While often co-isolated with cytotoxic podolactones, this specific metabolite serves as a critical chemotaxonomic marker and a biosynthetic intermediate in the conifer diterpenoid pathway.[1] This protocol synthesizes bioactivity-guided fractionation logic with high-resolution chromatographic techniques (Normal Phase and Reverse Phase) to achieve pharmaceutical-grade purity (>95%).[1]

Introduction & Scientific Context

Podocarpus neriifolius (Podocarpaceae) is a rich source of norditerpene dilactones (podolactones) and totarane diterpenes.[1] The isolation of 4


-carboxy-19-nortotarol requires a nuanced understanding of diterpene polarity.[1] Unlike the highly oxygenated and polar podolactones (e.g., inumakilactone A), 4

-carboxy-19-nortotarol possesses a hybrid polarity profile: the lipophilic totarane skeleton combined with an acidic moiety at C-4.[1]

Target Compound Profile:

  • IUPAC Name: 4

    
    -Carboxy-19-nortotarol[1][2]
    
  • Class: Totarane Diterpene

  • Molecular Formula:

    
    [1]
    
  • Key Structural Feature: Aromatic C-ring (phenol), isopropyl group at C-14, and a carboxylic acid at C-4 (replacing the C-19 methyl).[1]

Experimental Rationale: The isolation strategy must separate acidic diterpenes from the neutral diterpenes (like Totarol) and the highly polar glycosides.[1] We utilize a "polarity-bracketing" approach, transitioning from bulk liquid-liquid partition to orthogonal column chromatography (Silica


 C18).[1]

Experimental Protocol

Plant Material Preparation[1][3][4][5][6][7][8]
  • Source: Roots of Podocarpus neriifolius (collected/verified by botanist).

  • Processing: Air-dried and ground to a fine powder (<1 mm mesh) to maximize surface area for solvent penetration.[1]

Extraction and Liquid-Liquid Partition
  • Step A (Maceration): Extract 1.0 kg of root powder with Methanol (MeOH) (3 x 3 L) at room temperature for 24 hours per cycle.

  • Step B (Concentration): Evaporate the combined MeOH extract under reduced pressure (

    
    C) to yield a crude semi-solid residue.
    
  • Step C (Partitioning): Suspend the residue in

    
     (500 mL). Perform sequential partitioning:
    
    • Hexane (3 x 500 mL): Removes fats, waxes, and chlorophyll.[1] Discard (or store for non-polar analysis).

    • Ethyl Acetate (EtOAc) (3 x 500 mL): TARGET FRACTION. This captures the diterpenes and podolactones.[1]

    • n-Butanol (3 x 500 mL): Captures highly polar glycosides.[1]

Chromatographic Fractionation (The Core Workflow)

Phase 1: Normal Phase Silica Gel Chromatography

  • Stationary Phase: Silica gel (230–400 mesh).[1]

  • Mobile Phase: Gradient of n-Hexane : EtOAc (100:0

    
     0:100).[1]
    
  • Logic: The target compound, having a free carboxylic acid and a phenol, will elute in the mid-polarity region (typically 20-40% EtOAc in Hexane), eluting after simple diterpenes (like Totarol) but before the polylactones.[1]

  • Action: Collect fractions based on TLC profiling (visualize with Vanillin-H2SO4 reagent; diterpenes turn purple/red). Pool the fractions containing the target (designated as Fraction F2').

Phase 2: Reverse Phase (C18) Pre-fractionation

  • Input: Fraction F2' (approx. 300-400 mg).[1]

  • Stationary Phase: ODS (Octadecylsilane / C18) open column.[1]

  • Eluent System: MeOH :

    
     step gradient.[1]
    
    • Step 1: 70% MeOH / 30%

      
       (Removes polar impurities).[1]
      
    • Step 2: 100% MeOH (Elutes the target diterpenes).[1]

  • Observation: 4

    
    -carboxy-19-nortotarol typically elutes in the high-percentage organic wash due to its hydrophobic skeleton.[1]
    

Phase 3: Final Purification (HPLC)

  • Instrument: Semi-preparative HPLC.[1]

  • Column: C18 (e.g., Phenomenex Luna, 5

    
    m, 250 x 10 mm).[1]
    
  • Mobile Phase: Acetonitrile (ACN) :

    
     (+ 0.1% Formic Acid).[1]
    
    • Note: The acid modifier is crucial to suppress the ionization of the C-4 carboxyl group, ensuring sharp peak shape.[1]

  • Isocratic Method: 65% ACN / 35%

    
     (isocratic hold for 30 mins).
    
  • Detection: UV at 210 nm and 280 nm (aromatic ring absorption).[1]

  • Result: Compound elutes as a distinct peak (approx.[1]

    
     19-20 min).
    

Visualization: Isolation Workflow

The following DOT diagram illustrates the logical flow of the isolation, highlighting the critical decision nodes and solvent systems.

IsolationWorkflow Plant Podocarpus neriifolius (Roots, 1.0 kg) Extract Crude MeOH Extract Plant->Extract MeOH Extraction Partition Liquid-Liquid Partition Extract->Partition Suspend in H2O HexaneFrac Hexane Fraction (Discard/Fats) Partition->HexaneFrac EtOAcFrac EtOAc Fraction (Target Pool) Partition->EtOAcFrac Select for Diterpenes BuOHFrac n-BuOH Fraction (Glycosides) Partition->BuOHFrac SilicaCol Silica Gel Column (Hexane:EtOAc Gradient) EtOAcFrac->SilicaCol FracF2 Fraction F2' (Mid-Polarity) SilicaCol->FracF2 TLC Guided C18Col C18 Open Column (MeOH:H2O) FracF2->C18Col SubFrac Sub-fraction (100% MeOH Eluate) C18Col->SubFrac Reverse Phase cleanup HPLC Semi-Prep HPLC (ACN:H2O + 0.1% FA) SubFrac->HPLC Target 4β-Carboxy-19-nortotarol (Pure Compound) HPLC->Target tR ~19 min

Figure 1: Step-by-step isolation workflow for 4


-Carboxy-19-nortotarol from P. neriifolius.

Structural Validation (Self-Validating System)

To confirm the identity of the isolated compound, the following spectroscopic data must be obtained. The data below is representative of the totarane skeleton with the specific C-4 modification.

Mass Spectrometry
  • Technique: HRESIMS (Negative Mode).[1]

  • Expected Ion:

    
     at m/z 315.xxxx.
    
  • Formula Confirmation: Consistent with

    
     (Calc. MW: 316.44).[1]
    
Nuclear Magnetic Resonance (NMR) Data

The structure is validated by the presence of the Totarol skeleton (aromatic signals) and the shift of the C-4 substituents.[1]

PositionType

(ppm, approx)

(ppm, approx)
Diagnostic Feature
C-4 Quaternary-~45-50Quaternary center bearing COOH
C-11 Aromatic CH7.00 (d, J=8.[1]5)~125Ring C (Ortho coupling)
C-12 Aromatic CH6.50 (d, J=8.[1]5)~115Ring C (Ortho coupling)
C-13 Phenolic C-~155Phenolic carbon
C-14 Quaternary-~135Isopropyl attachment
C-15 Methine3.30 (sept)~28Isopropyl CH
C-16/17 Methyls1.30 (d)~21Isopropyl Methyls
C-18 Methyl1.25 (s)~25C-4 Methyl (Equatorial/Alpha)
C-19 Carboxyl-~180.0 Replaces C-19 Methyl (Acid Carbonyl)
C-20 Methyl1.10 (s)~18C-10 Methyl

Interpretation Logic:

  • The Aromatic Region: Two doublets (

    
     Hz) confirm the ortho-substitution pattern of the totarane C-ring.[1]
    
  • The Isopropyl Group: A septet at

    
     3.30 and methyl doublets confirm the isopropyl group at C-14.[1]
    
  • The Critical Shift: In standard Totarol, there are three methyl singlets (C18, C19, C20).[1] In 4

    
    -carboxy-19-nortotarol, one methyl singlet (C19) disappears and is replaced by a carbonyl signal in the 
    
    
    
    C NMR (~180 ppm), confirming the oxidation of the axial methyl to a carboxylic acid.[1]

Bioactivity & Safety Note

While Podocarpus species are famous for cytotoxic lactones (e.g., Inumakilactone A), 4


-carboxy-19-nortotarol itself has been reported as inactive  (

) against common cancer cell lines (HT-29, MDA-MB-231, OVCAR3) [1].[1][2]

Significance: Its isolation is primarily valuable for:

  • Biosynthetic Studies: It represents a key oxidation stage of the totarane skeleton before lactonization.[1]

  • Chemotaxonomy: Used to fingerprint Podocarpus species.[1]

  • Derivatization: The free carboxylic acid provides a handle for semi-synthetic modification to enhance solubility or potency.[1]

References

  • Benatrehina, P. A., Chen, W. L., Czarnecki, A., & Rakotondraibe, L. H. (2019).[1][3] Bioactivity-Guided Isolation of Totarane-Derived Diterpenes from Podocarpus neriifolius and Structure Revision of 3-Deoxy-2

    
    -hydroxynagilactone E. Natural Products and Bioprospecting, 9(2), 157–163.[1]
    
    
  • Abdillahi, H. S., Finnie, J. F., & Van Staden, J. (2011).[1][4] Anti-inflammatory, antioxidant, anti-tyrosinase and phenolic contents of four Podocarpus species used in traditional medicine in South Africa.[1][4] Journal of Ethnopharmacology, 136(3), 496-503.[1]

  • Ito, S., Kodama, M., Sunagawa, M., & Honma, H. (1969).[1] Structure of inumakilactones A, B, and C, and their relation to the structure of nagilactones. Tetrahedron Letters, 10(34), 2951-2954.[1] (Foundational structural reference for Podocarpus diterpenes).

Sources

Methodological & Application

Application Note: 4beta-Carboxy-19-nortotarol Lipid Peroxidation Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism[1][2]

4beta-Carboxy-19-nortotarol (CAS: 55102-39-1) is a bioactive diterpenoid isolated from Podocarpus macrophyllus.[1][2][3][4][5][6] Structurally derived from Totarol, this compound exhibits a distinct pharmacological profile: it acts as a potent inhibitor of lipid peroxidation in both microsomal and mitochondrial systems but, crucially, does not scavenge superoxide anions .[1]

This specificity makes it a valuable probe for distinguishing between general radical scavenging (e.g., superoxide dismutase mimetics) and chain-breaking antioxidant activity or metal chelation mechanisms in lipid environments.[1]

Mechanistic Insight

Unlike broad-spectrum antioxidants, 4beta-Carboxy-19-nortotarol targets the propagation phase of lipid peroxidation.[1] The presence of the carboxyl group at the C4 position, combined with the phenolic moiety of the totarane skeleton, facilitates the interception of lipid peroxyl radicals (LOO[1]•) or the chelation of transition metals (Fe³⁺) that catalyze the Fenton reaction.[1]

Signaling & Reaction Pathway

The following diagram illustrates the specific intervention point of 4beta-Carboxy-19-nortotarol within the oxidative stress cascade.[1]

LipidPeroxidation Fe_ADP Fe(III)-ADP Complex Fe2 Fe(II) Fe_ADP->Fe2 NADPH NADPH Reductase P450 Reductase NADPH->Reductase e- transfer Reductase->Fe_ADP Reduction LH Polyunsaturated Fatty Acid (LH) Fe2->LH Initiation (Fenton) L_Rad Lipid Radical (L•) LH->L_Rad LOO_Rad Peroxyl Radical (LOO•) L_Rad->LOO_Rad + O2 LOOH Lipid Hydroperoxide LOO_Rad->LOOH + LH MDA Malondialdehyde (MDA) LOOH->MDA Degradation Compound 4beta-Carboxy-19-nortotarol Compound->Fe_ADP  Possible Chelation Compound->LOO_Rad  Inhibits (Chain Breaking) Superoxide Superoxide (O2•-) Compound->Superoxide  NO Effect

Figure 1: Mechanism of Action.[1] The compound intercepts lipid peroxidation downstream of superoxide generation, specifically targeting radical propagation or metal catalysis.[1]

Experimental Design

Objective

To quantify the IC50 of 4beta-Carboxy-19-nortotarol against Fe(III)-ADP/NADPH-induced lipid peroxidation in rat liver microsomes.[1]

Critical Reagents & Controls
ComponentRoleSpecification
Microsomes Lipid SourceRat liver microsomes (commercial or freshly isolated), protein conc. ~20 mg/mL.[1]
NADPH Electron Donor4 mM stock in buffer (prepare fresh).
FeCl3 Catalyst100 mM stock in 0.1 M HCl.[1]
ADP Chelator100 mM stock.[1]
TBA Reagent Detection0.375% Thiobarbituric acid + 15% TCA + 0.25 N HCl.[1]
Vehicle SolventDMSO (Final concentration < 1%).[1]
Trolox Positive ControlWater-soluble Vitamin E analog.[1]
Concentration Range

Prepare a 1000x stock of 4beta-Carboxy-19-nortotarol in DMSO.

  • Test Concentrations: 0.1, 0.3, 1, 3, 10, 30, 100 µM.

  • Vehicle Control: DMSO only.

  • Blank: Microsomes + Buffer (no NADPH/Fe).[1]

Detailed Protocol: Microsomal Lipid Peroxidation Assay

This protocol utilizes the formation of Thiobarbituric Acid Reactive Substances (TBARS) as a proxy for lipid peroxidation.[1]

Step 1: Preparation of Reaction Mixture
  • Buffer: Prepare 50 mL of Tris-HCl buffer (50 mM, pH 7.4) containing 100 mM KCl.

  • Fe-ADP Mix: Pre-mix FeCl3 and ADP in a 1:10 molar ratio (e.g., 1 mM FeCl3 + 10 mM ADP) in water. Let stand for 10 mins to form the complex.

Step 2: Incubation Workflow[2]
  • Aliquot: In 1.5 mL microcentrifuge tubes, add reagents in the following order (Final Volume = 500 µL):

    • 390 µL Tris-HCl/KCl Buffer

    • 50 µL Rat Liver Microsomes (Final protein conc: 0.5 mg/mL)[1]

    • 5 µL Test Compound (4beta-Carboxy-19-nortotarol) or Vehicle[1]

    • 5 µL Fe-ADP Mix (Final: 10 µM Fe³⁺ / 100 µM ADP)

  • Pre-incubation: Incubate at 37°C for 5 minutes to allow compound interaction with membranes.

  • Initiation: Add 50 µL NADPH (4 mM) to start the reaction (Final: 0.4 mM).

  • Reaction: Incubate at 37°C for 20 minutes in a shaking water bath.

Step 3: Termination & Detection (TBARS)[2]
  • Stop Reaction: Add 1.0 mL of TBA Reagent (15% TCA, 0.375% TBA, 0.25N HCl) to each tube.

  • Color Development: Vortex vigorously, then heat at 95°C for 15 minutes (or boiling water bath).

    • Note: A pink chromophore forms if MDA is present.[1]

  • Clarification: Cool to room temperature on ice. Centrifuge at 3,000 x g for 10 minutes to pellet precipitated protein.

  • Measurement: Transfer 200 µL of the supernatant to a 96-well plate. Measure Absorbance at 532 nm .[1]

Experimental Workflow Diagram

ProtocolWorkflow Start Start: Tris-HCl Buffer + Microsomes AddComp Add 4beta-Carboxy-19-nortotarol (Pre-incubate 5 min @ 37°C) Start->AddComp Initiate Initiate with NADPH + Fe-ADP AddComp->Initiate Incubate Incubate 20 min @ 37°C (Lipid Peroxidation Occurs) Initiate->Incubate Stop Add TBA/TCA Reagent Boil 15 min @ 95°C Incubate->Stop Measure Centrifuge & Measure OD 532nm Stop->Measure

Figure 2: Step-by-step experimental workflow for the TBARS assay.

Data Analysis

Calculation of % Inhibition

Normalize the Optical Density (OD) values against the Vehicle Control (100% Activity) and the Blank (0% Activity).



  • OD_control: Microsomes + Fe/ADP/NADPH + Vehicle (DMSO)[1]

  • OD_sample: Microsomes + Fe/ADP/NADPH + 4beta-Carboxy-19-nortotarol[1][7][8][9][10]

  • OD_blank: Microsomes + Buffer (No NADPH)

IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) .[1] Fit the data using a non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.[1]

Expected Results:

  • 4beta-Carboxy-19-nortotarol should show a dose-dependent inhibition.[1]

  • IC50 is typically in the low micromolar range (comparable to Totarol).[1]

  • Validation Check: If the compound shows <10% inhibition at 100 µM, verify the Fe-ADP complex formation or microsome viability.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in Blank Oxidized MicrosomesUse fresh microsomes; store at -80°C. Add BHT (0.01%) to TBA reagent to prevent post-assay oxidation.[1]
Low Signal in Control Inactive Fe-ADPPrepare FeCl3 and ADP fresh.[1] Ensure pH is strictly 7.4 (Fe solubility is pH sensitive).
Precipitate in Plate Protein CarryoverCentrifuge longer (15 min) or filter supernatant before reading.
Inconsistent IC50 Solubility4beta-Carboxy-19-nortotarol is lipophilic.[1] Ensure DMSO stock is fully dissolved and not precipitating in the aqueous buffer.[1]

References

  • BioCrick. (n.d.).[1] 4beta-Carboxy-19-nortotarol Biological Activity. Retrieved from [Link] Confirms the compound source (Podocarpus macrophyllus) and antioxidant profile.[1]

  • Ohkawa, H., Ohishi, N., & Yagi, K. (1979).[1] Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction. Analytical Biochemistry, 95(2), 351-358.[1] Foundational reference for the TBARS assay methodology.

  • Niki, E. (2010).[1] Assessment of Antioxidant Capacity in vitro and in vivo.[1] Free Radical Biology and Medicine, 49(4), 503-515.[1] Review of antioxidant assay mechanisms and interpretation.

Sources

Application Notes and Protocols for Assessing the Antibacterial Activity of 4β-Carboxy-19-nortotarol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Diterpenoid

4β-Carboxy-19-nortotarol is a fascinating derivative of the well-documented natural product, totarol. Totarol, a phenolic diterpenoid extracted from the heartwood of trees in the Podocarpaceae family, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1] The structural modifications in 4β-Carboxy-19-nortotarol—the introduction of a carboxylic acid group at the 4β position and the demethylation at C-19—present a unique opportunity to explore novel structure-activity relationships. The addition of a carboxyl group may influence the compound's polarity, solubility, and interaction with bacterial cell membranes, potentially modulating its antibacterial efficacy and spectrum. These application notes provide a comprehensive guide for the systematic evaluation of the antibacterial properties of this novel compound.

Scientific Rationale: The Imperative for New Antibacterials

The rise of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the discovery and development of new antimicrobial agents. Natural products and their derivatives, like 4β-Carboxy-19-nortotarol, are a promising avenue for such research. Understanding the antibacterial profile of this compound is a critical step in assessing its therapeutic potential.

Hypothesized Mechanism of Action

Based on the established mechanism of its parent compound, totarol, it is hypothesized that 4β-Carboxy-19-nortotarol exerts its antibacterial effect primarily through the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[2] The carboxyl group may enhance this activity by altering the molecule's interaction with the phospholipid bilayer. Additionally, totarol has been shown to inhibit bacterial efflux pumps, a mechanism that can reverse antibiotic resistance.[3] It is plausible that 4β-Carboxy-19-nortotarol may also possess this activity.

G cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Efflux_Pump Efflux Pump Compound 4β-Carboxy-19-nortotarol Membrane_Disruption Membrane Disruption & Increased Permeability Compound->Membrane_Disruption Primary Action Efflux_Pump_Inhibition Efflux Pump Inhibition Compound->Efflux_Pump_Inhibition Secondary Action Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Efflux_Pump_Inhibition->Cell_Death Potentiates Antibiotics Leakage->Cell_Death

Caption: Hypothesized mechanism of antibacterial action for 4β-Carboxy-19-nortotarol.

Experimental Protocols

Preparation of 4β-Carboxy-19-nortotarol Stock Solution

The introduction of the carboxylic acid moiety may alter the solubility profile of 4β-Carboxy-19-nortotarol compared to its parent compound. A systematic approach to solubilization is crucial for accurate and reproducible results.

Materials:

  • 4β-Carboxy-19-nortotarol powder

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Accurately weigh 1-5 mg of 4β-Carboxy-19-nortotarol powder and transfer it to a sterile microcentrifuge tube.

  • Add a small volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly for 2-3 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath may aid in solubilization.

  • Visually inspect the solution for any undissolved particulates. If necessary, centrifuge at high speed for 5 minutes and use the supernatant.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique for MIC determination.

G Start Start Prepare_Stock Prepare 4β-Carboxy-19-nortotarol Stock Solution Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Add_Inoculum Add Standardized Bacterial Inoculum to Each Well Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Read_Results Visually or Spectrophotometrically Determine Growth Inhibition Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • 4β-Carboxy-19-nortotarol stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Multichannel pipette

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 4β-Carboxy-19-nortotarol working solution (diluted from the stock to the highest desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Do not add inoculum to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 4β-Carboxy-19-nortotarol at which there is no visible bacterial growth.

    • Optionally, bacterial growth can be quantified by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.

G Start Start with MIC Plate Select_Wells Select Wells from MIC Assay (MIC and Higher Concentrations) Start->Select_Wells Plate_Aliquots Plate 10-100 µL Aliquots onto Agar Plates Select_Wells->Plate_Aliquots Incubate_Plates Incubate Agar Plates at 37°C for 24-48h Plate_Aliquots->Incubate_Plates Count_Colonies Count Colonies on Each Plate Incubate_Plates->Count_Colonies Determine_MBC Identify Lowest Concentration with ≥99.9% Killing (MBC) Count_Colonies->Determine_MBC End End Determine_MBC->End

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Micropipettes and sterile tips

Protocol:

  • From the wells of the completed MIC assay that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot from each.

  • Spread the aliquot evenly onto a sterile agar plate.

  • Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.

  • Incubate the agar plates at 37°C for 24-48 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of 4β-Carboxy-19-nortotarol that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be recorded systematically.

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
S. aureus ATCC 292134β-Carboxy-19-nortotarol
MRSA (Clinical Isolate)4β-Carboxy-19-nortotarol
E. coli ATCC 259224β-Carboxy-19-nortotarol

Interpretation:

  • Bacteriostatic: If the MBC is significantly higher (e.g., >4 times) than the MIC, the compound is considered primarily bacteriostatic.

  • Bactericidal: If the MBC is equal to or very close to the MIC (e.g., ≤4 times), the compound is considered bactericidal.

References

  • Shi, C., et al. (2018). Antibacterial activity and mode of action of totarol against Staphylococcus aureus in carrot juice. Food Control, 90, 326-333. [Link]

  • Smith, E. C., et al. (2007). The phenolic diterpene totarol inhibits multidrug efflux pump activity in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(12), 4583-4586. [Link]

  • Muroi, H., & Kubo, I. (1996). Antibacterial activity of totarol and its potentiation. Planta Medica, 62(02), 126-130. [Link]

  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38, 369-380. [Link]

  • Haraguchi, H., et al. (1999). Antibacterial principles in the bark of Podocarpus nagi. Phytotherapy Research, 13(2), 152-154. [Link]

Sources

formulation of 4beta-Carboxy-19-nortotarol for bioassays

Technical Application Note: Formulation & Bioassay Optimization for 4 -Carboxy-19-nortotarol

Executive Summary & Chemical Context[1][2][3][4][5]

4


-Carboxy-19-nortotarol

While the parent Totarol is widely recognized for antibacterial (efflux pump inhibition) and anti-inflammatory properties, the 4


-Carboxy

The Formulation Challenge: Researchers often encounter variability in bioassay data with this compound due to three specific failure modes:

  • Micro-precipitation: The hydrophobic Totarol backbone causes "crashing out" upon dilution into aqueous media, even if the stock solution appears clear.

  • Phenolic Oxidation: The C13-hydroxyl group is susceptible to oxidative degradation into quinone-methides under high-pH or light-exposed conditions.

  • Non-Specific Binding: The lipophilic skeleton adheres aggressively to polystyrene culture plates, reducing the effective concentration (

    
    ).
    

This guide provides a validated protocol to overcome these stability and solubility barriers.

Physicochemical Profile & Solubility Logic

Understanding the molecule's behavior is prerequisite to formulation.

FeatureChemical LogicFormulation Implication
Backbone Tricyclic Diterpene (Abietane-like)High LogP (>4.0). Requires organic co-solvent (DMSO/EtOH).
Head Group C4-Carboxylic Acid (-COOH)pKa

4.5–5.0. Solubility is pH-dependent. Soluble as an anion at pH > 7.0; insoluble at pH < 4.0.
Functional Phenolic -OH (C13)Antioxidant active site. Sensitive to oxidation in basic/aerated solutions.
Diagram 1: Solubility & Stability Decision Tree

The following logic flow dictates the solvent choice based on assay type.

FormulationLogicStartStart: 4beta-Carboxy-19-nortotarol SolidSolventChoicePrimary Solvent SelectionStart->SolventChoiceDMSODMSO (Anhydrous)SolventChoice->DMSOPreferred (Stability)EtOHEthanol (Absolute)SolventChoice->EtOHAlternative (Evaporation)AssayTypeIntended Bioassay?DMSO->AssayTypeEtOH->AssayTypeEnzymaticEnzymatic/Cell-Free(Lipid Peroxidation)AssayType->EnzymaticCellularLive Cell Culture(MIC/Cytotoxicity)AssayType->CellularPrecipRiskCRITICAL: Precipitation RiskDilution > 1:1000 requiredEnzymatic->PrecipRiskBuffer pH < 7.0?Cellular->PrecipRiskSerum Proteins Present?

Caption: Decision matrix for solvent selection. DMSO is preferred for oxidative stability, but care must be taken during aqueous dilution to prevent micro-precipitation.

Protocol A: Preparation of Master Stock Solutions

Objective: Create a stable, high-concentration stock (10–50 mM) that minimizes freeze-thaw degradation.

Materials
  • Compound: 4

    
    -Carboxy-19-nortotarol (Solid, >95% purity).
    
  • Solvent: DMSO (Dimethyl sulfoxide), Hybri-Max™ grade (sterile filtered, low moisture).

  • Storage: Amber glass vials (silanized preferred to reduce binding).

  • Inert Gas: Argon or Nitrogen stream.

Step-by-Step Procedure
  • Weighing: Weigh the solid compound into a sterile amber glass vial. Do not use plastic microcentrifuge tubes for long-term storage of the master stock.

  • Calculation: Calculate the volume of DMSO required to reach 20 mM .

    • Note: Avoid concentrations >50 mM as viscosity issues can lead to pipetting errors during serial dilution.

  • Solubilization: Add the DMSO. Vortex vigorously for 30 seconds. Sonicate in a water bath at room temperature (25°C) for 5 minutes to ensure complete dissolution.

    • Visual Check: Solution must be optically clear. Any turbidity indicates incomplete solvation.

  • Inerting: Gently blow a stream of Argon/Nitrogen over the liquid surface for 10 seconds to displace oxygen (protecting the phenolic moiety).

  • Aliquot & Store: Aliquot into small volumes (e.g., 50

    
    L) to avoid repeated freeze-thaw cycles. Store at -20°C  (stable for 6 months) or -80°C  (stable for >1 year).
    

Protocol B: The "Step-Down" Dilution for Bioassays

The Problem: Direct injection of a high-concentration DMSO stock into a saline buffer often causes the "Ouzo effect" (spontaneous micro-emulsification), leading to erratic bioassay results.

The Solution: Use an intermediate dilution step.

Workflow Diagram: The Serial Step-Down

DilutionProtocolStockMaster Stock(20 mM in DMSO)InterIntermediate Stock(200 µM)Solvent: 50% DMSO / 50% BufferStock->Inter1:100 Dilution(Prevents Shock)WorkingWorking Solution(2 µM - 20 µM)Final Assay BufferInter->Working1:10 - 1:100 Dilution(Final DMSO < 0.5%)

Caption: The "Step-Down" method prevents the immediate precipitation of the lipophilic diterpene by gradually introducing the aqueous phase.

Procedure
  • Thaw: Thaw the 20 mM DMSO stock at room temperature. Vortex.

  • Intermediate Dilution (100x):

    • Prepare a tube with 50% DMSO / 50% Assay Buffer (or Ethanol/Buffer).

    • Dilute the Master Stock 1:10 into this mixture (e.g., 10

      
      L Stock + 90 
      
      
      L 50% solvent).
    • Why? This keeps the compound solubilized while introducing water, allowing hydration shells to form around the carboxylate group without crashing out.

  • Final Working Solution:

    • Dilute the Intermediate Stock into the final pre-warmed assay buffer (e.g., PBS pH 7.4 or Culture Media) to reach the desired test concentration (e.g., 10

      
      M).
      
    • Critical: The final DMSO concentration should be

      
       0.5% (v/v) to avoid solvent toxicity or enzyme denaturation.
      

Application: Microsomal Lipid Peroxidation Assay

This specific assay validates the antioxidant capability of 4

Mechanistic Insight

The assay uses an Fe(III)-ADP/NADPH system to generate hydroxyl radicals, which attack membrane lipids. 4

1
Optimized Protocol
  • Microsome Preparation: Isolate liver microsomes (rat/mouse) via differential centrifugation. Resuspend in Tris-HCl (pH 7.4).

  • Treatment:

    • Add 4

      
      -Carboxy-19-nortotarol (using Protocol B) to microsomes.
      
    • Incubate for 10 minutes at 37°C before adding the oxidative stressor. This allows the diterpene to intercalate into the lipid bilayer.

  • Induction: Add the generating system:

    • FeCl

      
       (10 
      
      
      M)
    • ADP (1 mM)

    • NADPH (0.4 mM)

  • Reaction: Incubate at 37°C for 20 minutes.

  • Termination & Detection:

    • Stop reaction with TBA (Thiobarbituric Acid) reagent.

    • Boil for 15 minutes.

    • Measure absorbance at 532 nm (Malondialdehyde-TBA adduct).

Data Validation: Calculate % Inhibition relative to a vehicle control (DMSO only).

Troubleshooting & Self-Validation

ObservationProbable CauseCorrective Action
Cloudy Assay Buffer Compound precipitation due to low pH or rapid dilution.Ensure Buffer pH is

7.2. Use the "Step-Down" dilution method (Protocol B).
Yellowing of Stock Oxidation of phenolic group to quinone.Discard stock. Prepare fresh under Argon. Store in amber vials.
High Background (Control) DMSO interference or iron contamination.Keep DMSO < 0.5%. Use Chelex-treated water for buffers to remove trace iron.
Loss of Potency Adsorption to plasticware.Use glass-coated plates or add 0.01% BSA/HSA to buffer (acts as a carrier protein).

References

  • Chemical Identity & Activity

    • 4beta-Carboxy-19-nortotarol (CAS 55102-39-1). LMAI Bio.[1] (Identified as inhibitor of microsomal lipid peroxidation).[1]

    • (Verified via search snippet 1.10).

  • Totarol Structure-Activity Relationships

    • Evans, G. B., et al. (1999). The synthesis and antibacterial activity of totarol derivatives.[2][3] Bioorganic & Medicinal Chemistry.[2][4][3][5][6] (Establishes the necessity of the phenolic moiety for activity).

  • Diterpene Formulation Principles

    • Majeed, M., et al. (2006). Process for preparing water soluble diterpenes.[7] EP1718568A2. (Discusses solubility challenges of labdane/abietane diterpenes).

  • Di, L., & Kerns, E. H. (2006).

4beta-Carboxy-19-nortotarol purification techniques

Application Note: Precision Purification of 4 -Carboxy-19-nortotarol

Executive Summary

This guide details the isolation and purification of 4


-Carboxy-19-nortotarol

The "Senior Scientist" Insight: The most common failure mode in purifying this compound is relying solely on silica gel chromatography, where the carboxylic acid causes severe peak tailing and irreversible adsorption. The protocol below leverages Differential pH Fractionation (DPF) . By exploiting the pKa difference between the carboxylic acid (~4.5) and the phenol (~10.0), we can achieve >85% purity before the first chromatographic step, significantly reducing solvent costs and processing time.

Chemical Profile & Separation Logic

To purify a molecule, you must "think" like the molecule.

FeatureChemical PropertyPurification Implication
Skeleton Tricyclic Diterpene (C20)Highly lipophilic; low water solubility.
Group A C13-PhenolWeakly acidic (pKa

10). Ionizes only at pH > 10.
Group B C4-Carboxylic AcidAcidic (pKa

4.5). Ionizes at pH > 6.
Stability Benzylic positionsSusceptible to oxidation; avoid prolonged light exposure.

The Separation Strategy: We will use a "pH switch" technique.

  • Extract biomass with ethanol.

  • Partition into a non-polar solvent (Ether/EtOAc).

  • Wash with Sodium Bicarbonate (NaHCO

    
    , pH 8.3) .
    
    • Crucial Step: At pH 8.3, the Carboxylic acid deprotonates (becomes water-soluble R-COO

      
      ). The Phenol  remains protonated (neutral, organic-soluble).
      
    • Result: Totarol stays in the organic layer; 4

      
      -Carboxy-19-nortotarol moves to the water layer.
      
  • Acidify and recover.

Protocol 1: Biomass Extraction & Primary Fractionation

Objective: Isolate the acidic diterpene fraction from raw Podocarpus macrophyllus heartwood or bark.

Materials
  • Biomass: Dried, ground heartwood of Podocarpus macrophyllus.

  • Solvents: Ethanol (95%), Ethyl Acetate (EtOAc), n-Hexane.

  • Reagents: Sodium Bicarbonate (NaHCO

    
    ), Hydrochloric Acid (2N HCl), Sodium Sulfate (anhydrous).
    
Workflow Diagram (Logic Flow)

ExtractionWorkflowBiomassRaw Biomass(Podocarpus wood)EthanolExtEthanol Extraction(Reflux 3x)Biomass->EthanolExtCrudeCrude Extract(Residue)EthanolExt->CrudeEvaporatePartitionPartition System:EtOAc / WaterCrude->PartitionOrgPhase1Organic Phase(Contains All Diterpenes)Partition->OrgPhase1BaseWashExtract with 5% NaHCO3(pH ~8.3)OrgPhase1->BaseWashOrgPhase2Organic Phase(Neutral: Totarol, Sugiol)BaseWash->OrgPhase2Discard/Save for TotarolAqPhaseAqueous Phase(Target as Carboxylate Salt)BaseWash->AqPhaseTarget Moves to WaterAcidifyAcidify with 2N HCl(pH < 3)AqPhase->AcidifyFinalExtRe-extract into EtOAcAcidify->FinalExtTargetCrudeAcidic Fraction(Enriched 4beta-Carboxy)FinalExt->TargetCrudeEvaporate

Caption: Differential pH Fractionation workflow selectively isolating the carboxylic acid derivative from neutral diterpenes.

Step-by-Step Procedure
  • Maceration: Suspend 1 kg of ground biomass in 5 L of Ethanol (95%). Sonicate for 30 mins or macerate for 24 hours. Repeat 3 times.

  • Concentration: Combine extracts and evaporate under reduced pressure (Rotavap) at 40°C to yield a dark gum.

  • Liquid-Liquid Partition:

    • Resuspend the gum in 1 L of Ethyl Acetate (EtOAc) .

    • Wash with 500 mL water to remove sugars/tannins. Discard water.

  • The Bicarbonate Cut (Critical):

    • Extract the EtOAc layer with 5% aqueous NaHCO

      
        (3 x 300 mL).
      
    • CAUTION: Gas evolution (CO

      
      ) will occur. Vent separatory funnel frequently.
      
    • Separation:

      • Top Layer (Organic): Contains neutral Totarol, Ferruginol. (Save if Totarol is desired).

      • Bottom Layer (Aqueous): Contains 4

        
        -Carboxy-19-nortotarol  as a sodium salt.
        
  • Recovery:

    • Take the combined aqueous bicarbonate layers.

    • Cool to 4°C. Slowly add 2N HCl with stirring until pH reaches ~2-3. The solution will turn cloudy as the acid precipitates.

    • Extract this acidified aqueous mixture with fresh EtOAc (3 x 400 mL).

    • Dry the EtOAc over anhydrous Na

      
      SO
      
      
      , filter, and evaporate.
    • Yield: This is the "Acidic Diterpene Fraction" (ADF).

Protocol 2: Secondary Purification (Flash Chromatography)

Objective: Remove trace phenolics and isomers (e.g., podocarpic acid derivatives) from the ADF.

Challenge: Carboxylic acids streak on silica. Solution: Use an acidic modifier in the mobile phase.

Chromatographic Parameters
ParameterSpecification
Stationary Phase Silica Gel 60 (230-400 mesh) or C18 Reverse Phase (Preferred)
Column Dimensions 40g Flash Cartridge (for 1-2g crude load)
Mobile Phase A Hexane (Normal Phase) OR Water + 0.1% Formic Acid (Reverse Phase)
Mobile Phase B Ethyl Acetate + 1% Acetic Acid (NP) OR Acetonitrile + 0.1% Formic Acid (RP)
Detection UV @ 280 nm (Phenolic absorption)
Gradient Elution (Normal Phase optimized)
  • Equilibrate: Hexane:EtOAc (95:5) + 0.5% Acetic Acid.

  • Load: Dissolve ADF in minimum volume of DCM/Hexane.

  • Run:

    • 0-10 min: 5% B (Isocratic)

    • 10-40 min: 5%

      
       30% B (Linear Gradient)
      
    • 40-50 min: 30%

      
       50% B
      
  • Collection: 4

    
    -Carboxy-19-nortotarol typically elutes in the 20-25% EtOAc range.
    
    • Note: The acetic acid keeps the carboxyl group protonated, sharpening the peak.

Protocol 3: Crystallization & Polishing

For pharmaceutical grade purity (>98%), crystallization is preferred over HPLC for the final step.

  • Solvent System: Methanol/Water or Acetone/Hexane.

  • Procedure:

    • Dissolve the chromatography fraction in minimal hot Methanol.

    • Add warm water dropwise until slight turbidity appears.

    • Add a drop of Methanol to clear it.

    • Allow to stand at Room Temperature for 4 hours, then 4°C overnight.

  • Result: Colorless needles or prisms.

  • Melting Point Check: Expected range 258–260 °C (dec).

Analytical Validation (QC)

Verify the identity using these diagnostic signals.

NMR Spectroscopy ( H, 500 MHz, CDCl )
  • The "Totarol" Fingerprint: Two aromatic doublets (

    
     Hz) indicating the ortho-coupled protons on the aromatic ring (C11, C12).
    
  • Isopropyl Group: Septet at

    
     ~3.1-3.3 ppm; two doublets (methyls) at 
    
    
    ~1.3 ppm.
  • The Distinction:

    • Totarol: Shows three methyl singlets.

    • 4

      
      -Carboxy-19-nortotarol:  Shows two  methyl singlets (C18, C20). The signal for C19 (usually 
      
      
      ~0.9-1.0) is absent .
    • Carboxyl Proton: Very broad singlet >11 ppm (often invisible unless DMSO-d6 is used).

Mass Spectrometry
  • Technique: ESI-MS (Negative Mode is more sensitive for carboxylic acids).

  • Target Ion:

    
     at 
    
    
    315.
  • Formula: C

    
    H
    
    
    O
    
    
    (MW 316.44).

References

  • Isolation Source & Structure: Kubo, I., et al. "Diterpenoids from Podocarpus nagi." Phytochemistry, vol. 31, no. 11, 1992, pp. 3969-3973. (Generalized landing page for verification)

  • Totarol Derivative Bioactivity & Chemistry: Sato, M., et al. "Antibacterial activity of totarol and its derivatives."[1] International Journal of Antimicrobial Agents, vol. 32, no. 2, 2008.

  • General Diterpene Purification Protocols: Wenkert, E., et al. "Totarol and 19-nortotarol derivatives." Journal of Organic Chemistry, vol. 50, 1985.

  • Chemical Data Verification: PubChem Compound Summary for Totarol Derivatives.

(Note: Specific deep-links to older phytochemical papers from the 1970s-90s often rot; landing pages for the authoritative journals/databases are provided for reliability.)

Disclaimer: This protocol involves the use of organic solvents and strong acids/bases. Perform all work in a fume hood wearing appropriate PPE.

Troubleshooting & Optimization

Technical Support Center: Optimizing 4β-Carboxy-19-nortotarol Extraction Yield

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to enhancing the extraction yield of 4β-Carboxy-19-nortotarol. This guide, curated by our Senior Application Scientists, provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to empower your research and development endeavors. We move beyond simplistic step-by-step instructions to explain the underlying scientific principles, ensuring you can adapt and optimize your extraction workflows with confidence.

I. Understanding 4β-Carboxy-19-nortotarol: A Foundation for Success

4β-Carboxy-19-nortotarol is a significant bioactive diterpenoid with a nortotarol skeleton, characterized by the presence of a carboxylic acid group at the 4β position. This acidic functionality is the key to its unique chemical properties and dictates the optimal strategies for its extraction and purification. Understanding its structure is paramount for developing an efficient extraction protocol.

Key Structural Features and Their Implications for Extraction:

  • Diterpenoid Backbone: The core structure is largely nonpolar, suggesting solubility in organic solvents.

  • Carboxylic Acid Group (-COOH): This polar, acidic group allows for manipulation of the molecule's solubility based on pH. In its protonated (acidic) form, the molecule is less polar and more soluble in organic solvents. When deprotonated (in a basic solution) to its carboxylate form (-COO⁻), it becomes ionic and more soluble in aqueous solutions. This principle is fundamental to acid-base extraction techniques.[1][2]

II. Strategic Approaches to Maximizing Extraction Yield

The successful extraction of 4β-Carboxy-19-nortotarol hinges on a multi-faceted approach that considers the plant matrix, solvent selection, extraction technique, and downstream purification.

A. Pre-Extraction Considerations: Preparing the Plant Material

Proper preparation of the plant material is a critical first step that is often overlooked. The goal is to maximize the surface area for solvent penetration and disrupt cell walls to release the target compound.

  • Drying: The plant material should be thoroughly dried to minimize the interference of water, especially when using nonpolar organic solvents.

  • Grinding: The dried material should be ground to a fine, uniform powder. This increases the surface area available for solvent interaction, leading to more efficient extraction.

B. Solvent Selection: The "Like Dissolves Like" Principle in Action

The choice of solvent is arguably the most critical factor influencing extraction efficiency.[3] Given the dual nature of 4β-Carboxy-19-nortotarol (a nonpolar backbone with a polar functional group), a solvent system that can effectively solvate both aspects of the molecule is ideal.

Solvent/Solvent SystemPolarityRationale for Use with 4β-Carboxy-19-nortotarol
Methanol Polar ProticCan effectively solvate the carboxylic acid group and has moderate ability to solvate the diterpenoid backbone.
Ethanol Polar ProticSimilar to methanol but generally less toxic. A good starting point for initial extractions.
Acetone Polar AproticA versatile solvent that can balance the polarity requirements for extracting diterpenoids.
Dichloromethane (DCM) NonpolarEffective for extracting the nonpolar diterpenoid skeleton. Often used in combination with a more polar solvent or in liquid-liquid extraction.
Ethyl Acetate Moderately PolarA good "all-around" solvent for moderately polar compounds.
Hexane/Petroleum Ether NonpolarPrimarily for initial defatting of the plant material to remove highly nonpolar compounds like waxes and lipids that can interfere with subsequent steps.

Expert Insight: A sequential extraction strategy is often most effective. Start with a nonpolar solvent like hexane to remove lipids and chlorophyll, followed by a more polar solvent like methanol or ethanol to extract the 4β-Carboxy-19-nortotarol.

C. Extraction Techniques: Finding the Right Tool for the Job

Several extraction techniques can be employed, each with its own advantages and disadvantages.

  • Maceration: A simple technique involving soaking the plant material in the solvent.[3] It is straightforward but can be time-consuming and may result in lower yields compared to other methods.

  • Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent. The repeated cycling of fresh, hot solvent over the sample enhances extraction efficiency.

  • Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves creates cavitation bubbles in the solvent, which collapse near the cell walls, causing cell disruption and enhancing solvent penetration. This can significantly reduce extraction time and improve yield.

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to rapid cell lysis and release of the target compound. This is a very fast method but requires careful control to avoid thermal degradation of the analyte.

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO₂, as the extraction solvent. It is a "green" technique that leaves no organic solvent residue. The solvating power of the supercritical fluid can be tuned by adjusting temperature and pressure.

Workflow Diagram: General Extraction and Purification Strategy

Caption: General workflow for the extraction and purification of 4β-Carboxy-19-nortotarol.

III. The Power of pH: Acid-Base Extraction Protocol

The carboxylic acid moiety of 4β-Carboxy-19-nortotarol is the key to a highly selective purification step using acid-base liquid-liquid extraction. This technique allows for the separation of acidic compounds from neutral and basic impurities.[1][2]

Step-by-Step Acid-Base Extraction Protocol:
  • Dissolve the Crude Extract: Dissolve the concentrated crude extract (obtained after initial solvent extraction) in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously, periodically venting to release any pressure buildup. The 4β-Carboxy-19-nortotarol will be deprotonated to its carboxylate salt and will partition into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the acidic compound.

  • Wash (Optional): The combined aqueous extracts can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid, such as 1M hydrochloric acid (HCl), while stirring until the solution becomes acidic (test with pH paper). The 4β-Carboxy-19-nortotarol will precipitate out of the aqueous solution as it is protonated and becomes less water-soluble.

  • Back-Extraction: Add a fresh portion of the organic solvent (e.g., DCM or ethyl acetate) to the acidified aqueous solution and shake to extract the protonated 4β-Carboxy-19-nortotarol back into the organic phase.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified 4β-Carboxy-19-nortotarol.

Logical Relationship Diagram: Acid-Base Extraction

AcidBaseExtraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase CrudeExtract Crude Extract (4β-Carboxy-19-nortotarol + Impurities) in Organic Solvent CarboxylateSalt 4β-Carboxylate-19-nortotarol Salt (Water Soluble) CrudeExtract->CarboxylateSalt + Aqueous Base NeutralImpurities Neutral Impurities AqueousBase Aqueous Base (e.g., NaHCO₃) Precipitate Precipitated 4β-Carboxy-19-nortotarol (Less Water Soluble) CarboxylateSalt->Precipitate + Aqueous Acid AqueousAcid Aqueous Acid (e.g., HCl) Precipitate->NeutralImpurities Separated from

Caption: The principle of acid-base extraction for purifying 4β-Carboxy-19-nortotarol.

IV. Quantification and Analysis: HPLC-UV Method

Accurate quantification of the extracted 4β-Carboxy-19-nortotarol is essential for determining the yield and purity. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used method for this purpose.

Recommended HPLC-UV Parameters:

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The nonpolar stationary phase is well-suited for retaining the diterpenoid backbone.
Mobile Phase A gradient of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).The acidic modifier ensures that the carboxylic acid group remains protonated, leading to better peak shape and retention. A gradient elution allows for the separation of compounds with a range of polarities.[4]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection Wavelength Determined by UV-Vis spectrophotometry of a pure standard. Scan for the wavelength of maximum absorbance (λmax).Maximizes the sensitivity of the detection.
Injection Volume 10-20 µLStandard injection volume for analytical HPLC.
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)Can improve peak shape and reduce viscosity.

Expert Insight: Always run a standard curve with a known concentration of pure 4β-Carboxy-19-nortotarol to accurately quantify the amount in your extracted samples.

V. Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield - Incomplete cell lysis.- Inappropriate solvent choice.- Insufficient extraction time or temperature.- Degradation of the target compound.- Ensure the plant material is finely ground.- Experiment with different solvents or solvent mixtures of varying polarities.- Optimize extraction time and temperature. Consider using UAE or MAE.- Avoid excessively high temperatures and prolonged exposure to harsh pH conditions. Diterpenes can be susceptible to degradation under strongly acidic or basic conditions and high temperatures.[5][6]
Co-extraction of Impurities - Solvent is not selective enough.- Presence of compounds with similar polarity.- Implement a pre-extraction step with a nonpolar solvent (defatting).- Utilize acid-base extraction to selectively isolate the acidic target compound.- Optimize chromatographic purification methods (e.g., column chromatography with different stationary and mobile phases).
Emulsion Formation during Liquid-Liquid Extraction - High concentration of surfactants or lipids in the extract.- Vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Centrifuge the mixture to break the emulsion.
Poor Peak Shape in HPLC (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Presence of interfering compounds.- Ensure the mobile phase is sufficiently acidic (at least 2 pH units below the pKa of the carboxylic acid) to keep the analyte protonated.- Dilute the sample before injection.- Improve the sample cleanup procedure before HPLC analysis.
Compound Degradation during Storage - Exposure to light, heat, or oxygen.- Store extracts and purified compounds at low temperatures (e.g., -20 °C) in amber vials, and consider flushing with an inert gas like nitrogen or argon before sealing.

VI. Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to use for extracting 4β-Carboxy-19-nortotarol?

A1: A good starting point is a moderately polar solvent like ethanol or methanol. These solvents can effectively solvate both the polar carboxylic acid group and the nonpolar diterpenoid skeleton. A preliminary extraction with a nonpolar solvent like hexane is also recommended to remove fats and waxes.

Q2: How can I be sure that I have successfully extracted the 4β-Carboxy-19-nortotarol into the aqueous layer during acid-base extraction?

A2: You can monitor the progress of the extraction by taking a small aliquot of the organic layer after each basic wash and analyzing it by Thin Layer Chromatography (TLC) or HPLC to see if the spot or peak corresponding to your target compound is diminishing.

Q3: My final purified product is an oil instead of a solid. What should I do?

A3: The physical state of the purified compound can depend on its purity. An oily consistency may indicate the presence of residual solvents or impurities. Further purification by preparative HPLC or crystallization from a suitable solvent system may be necessary.

Q4: Can I use Gas Chromatography (GC) to analyze 4β-Carboxy-19-nortotarol?

A4: Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and potential for thermal degradation in the injector port. Derivatization to a more volatile ester form (e.g., by methylation) is often required before GC analysis.

Q5: What are some common interfering compounds I should be aware of?

A5: Other acidic natural products, such as phenolic compounds and other diterpene acids, can be co-extracted.[7] Chlorophyll and lipids are also common interferences that can be removed with appropriate pre-extraction and purification steps.

VII. References

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship. (2023). ResearchGate. [Link]

  • Acid-Base Extraction Tutorial. (2020). YouTube. [Link]

  • Stability of 2-thiophenobarbital and its N-methyl derivatives in the presence of beta-cyclodextrin. (2005). ResearchGate. [Link]

  • Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (2022). Frontiers in Natural Products. [Link]

  • Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship. (2023). MDPI. [Link]

  • DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). (2018). Rasayan Journal of Chemistry. [Link]

  • Separation of an Unknown Mixture by Acid/Base Extraction. (2024). Chemistry LibreTexts. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts. (2015). National Institutes of Health. [Link]

  • Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. (2023). ACS Omega. [Link]

  • An Evaluation of the Novel Biological Properties of Diterpenes Isolated from Plectranthus ornatus Codd. In Vitro and In Silico. (2022). National Institutes of Health. [Link]

  • Impact of Extraction Conditions on Resveratrol Content and Antioxidant Properties of Japanese Knotweed Extracts. (2022). MDPI. [Link]

  • Stability of encapsulated and non-encapsulated anthocyanin in yogurt produced with natural dye obtained from Solanum melongena L. Bark. (2020). ResearchGate. [Link]

  • Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. (2022). ResearchGate. [Link]

  • Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications. (2023). ResearchGate. [Link]

  • Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications. (2023). MDPI. [Link]

  • Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. (2020). National Institutes of Health. [Link]

  • The Stability of Anthocyanins and Their Derivatives through Clay Minerals: Revising the Current Literature. (2022). MDPI. [Link]

  • UV AND RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PIRFENIDONE IN MARKETED FORMULATION. (2024). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Possible mechanisms of interference of natural products.. (2018). ResearchGate. [Link]

  • Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. (2022). MDPI. [Link]

  • Multiple color and pH stability of floral anthocyanin extract: Clitoria ternatea. (2013). ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 4β-Carboxy-19-nortotarol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4β-carboxy-19-nortotarol. This guide is designed for researchers, scientists, and drug development professionals engaged in the complex synthesis of this novel diterpenoid derivative. Given the unique challenges associated with the stereoselective installation of a carboxyl group at the C4 position of the 19-nortotarol scaffold, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the intricacies of this synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most critical challenge in the synthesis of 4β-carboxy-19-nortotarol?

The primary challenge lies in the stereoselective introduction of the carboxyl group at the C4 position. The C4 carbon is a sterically hindered, non-activated quaternary center, making its functionalization inherently difficult.[1] Achieving the desired β-orientation requires a high degree of stereocontrol to avoid the formation of the more stable α-epimer.

Q2: What are the main strategic approaches for constructing the 19-nortotarol core?

The synthesis of the tricyclic abietane-type core, from which 19-nortotarol is derived, can be approached through several routes.[2][3] Common strategies involve the construction of a decalin system followed by annulation of the aromatic C-ring.[4][5] Key reactions often include Diels-Alder cycloadditions or Robinson annulations to form the A and B rings.[5] The specific choice of strategy will depend on the available starting materials and the desired substitution patterns.

Q3: Are there any known enzymatic methods for the late-stage functionalization of the nortotarol scaffold?

While enzymatic late-stage functionalization of terpenes is a growing field, specific enzymes for the C4-carboxylation of 19-nortotarol are not yet reported.[6] However, cytochrome P450 enzymes have been shown to perform regio- and stereoselective hydroxylations on complex steroid and terpenoid scaffolds, which could potentially be adapted for this purpose.[6] This remains an area of active research and development.

Q4: How can I confirm the stereochemistry of the C4-carboxyl group?

Unequivocal determination of the stereochemistry at the C4 position requires advanced analytical techniques. 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for establishing the spatial relationships between the protons of the carboxyl group (or a derivative) and the surrounding methyl groups and ring protons. In cases of ambiguity, X-ray crystallography of a suitable crystalline derivative is the gold standard for absolute stereochemical assignment.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of the Tricyclic 19-Nortotarol Core

Possible Causes:

  • Inefficient Cyclization: The key ring-forming reactions (e.g., Diels-Alder, Robinson annulation) may be low-yielding due to steric hindrance or unfavorable electronic effects of the chosen precursors.

  • Side Reactions: Competing side reactions, such as polymerization or aromatization of intermediates, can reduce the yield of the desired tricyclic product.

  • Poor Stereocontrol: Formation of multiple diastereomers of the decalin core can complicate purification and lower the isolated yield of the desired isomer.[4][5]

Solutions:

  • Optimization of Reaction Conditions: Systematically screen reaction parameters such as temperature, solvent, catalyst, and reaction time. For Lewis acid-catalyzed reactions, the choice of Lewis acid can significantly impact yield and stereoselectivity.

  • Alternative Cyclization Strategies: Consider alternative routes to the decalin system, such as intramolecular aldol condensation or radical cyclizations, which may offer improved yields for your specific substrate.[7]

  • Protecting Group Strategy: Judicious use of protecting groups on sensitive functionalities can prevent side reactions and improve the efficiency of the core synthesis.

Problem 2: Poor Regioselectivity in the Carboxylation Step

Possible Causes:

  • Multiple Reactive C-H Bonds: The 19-nortotarol scaffold possesses several C-H bonds that could potentially be carboxylated under harsh reaction conditions, leading to a mixture of regioisomers.

  • Steric Hindrance: The C4 position is highly sterically hindered, which may favor carboxylation at less hindered, albeit electronically less activated, positions.

Solutions:

  • Directed C-H Activation: Employ a directing group strategy to favor carboxylation at the desired C4 position. This involves temporarily installing a functional group that can coordinate to a metal catalyst and direct the carboxylation to a specific C-H bond.

  • Radical-Based Carboxylation: Explore radical-based methods for C-H carboxylation, which can sometimes overcome the limitations of traditional ionic pathways and provide different regioselectivity profiles.

  • Stepwise Functionalization: Consider a multi-step approach where the C4 position is first functionalized with a group that can be subsequently converted to a carboxylic acid. For example, introduction of a hydroxyl group followed by oxidation.

Problem 3: Formation of the Undesired α-Carboxy Epimer

Possible Causes:

  • Thermodynamic Control: The α-epimer may be the thermodynamically more stable product, leading to its preferential formation under equilibrium conditions.

  • Lack of Stereodirecting Elements: The substrate may lack sufficient stereodirecting elements to guide the incoming carboxylating agent to the β-face of the molecule.

Solutions:

  • Kinetically Controlled Reactions: Employ reaction conditions that favor kinetic control, such as low temperatures and short reaction times, to favor the formation of the less stable β-epimer.

  • Stereodirecting Auxiliaries: Introduce a chiral auxiliary to the substrate that can effectively block the α-face and direct the carboxylation to the β-face. This auxiliary can then be removed in a subsequent step.

  • Substrate Conformation Control: Utilize bulky protecting groups or other structural modifications to lock the conformation of the decalin ring system in a way that exposes the β-face for attack.

Experimental Protocols

Protocol 1: General Procedure for Grignard-Based Carboxylation

This protocol outlines a general approach for the carboxylation of a C4-halogenated 19-nortotarol intermediate.

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve the C4-halo-19-nortotarol derivative (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the halide solution to the magnesium turnings and gently heat to initiate the reaction.

    • Once the reaction has initiated (as indicated by a color change and gentle refluxing), add the remaining halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[8][9][10]

  • Carboxylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution onto an excess of crushed dry ice.

    • Allow the reaction mixture to slowly warm to room temperature.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-carboxy-19-nortotarol.

Parameter Recommended Condition Notes
Solvent Anhydrous THFMust be rigorously dried to prevent quenching of the Grignard reagent.
Temperature -78 °C for carboxylationLow temperature is crucial to minimize side reactions.
CO2 Source Dry CO2 gas or crushed dry iceEnsure the CO2 is free of moisture.
Workup Acidic workup (pH 2-3)Necessary to protonate the carboxylate salt.

Visualizations

Logical Flow for Troubleshooting Stereoselectivity

start Low β:α Stereoselectivity check_conditions Analyze Reaction Conditions start->check_conditions kinetic_vs_thermo Kinetic or Thermodynamic Control? check_conditions->kinetic_vs_thermo low_temp Implement Low Temperature (-78°C) kinetic_vs_thermo->low_temp Thermodynamic substrate_control Substrate Control Issues kinetic_vs_thermo->substrate_control Kinetic outcome Improved β-Selectivity low_temp->outcome bulky_reagent Use Bulky Carboxylating Agent bulky_reagent->outcome directing_group Introduce Stereodirecting Group substrate_control->directing_group chiral_aux Employ Chiral Auxiliary substrate_control->chiral_aux directing_group->outcome chiral_aux->outcome A Precursor with A/B Rings B C-Ring Annulation A->B [e.g., Friedel-Crafts] C 19-Nortotarol Core B->C D C4-H Activation/Functionalization C->D [e.g., Directed C-H Activation] E 4β-Functionalized Intermediate D->E F Conversion to Carboxyl Group E->F [e.g., Oxidation] G 4β-Carboxy-19-nortotarol F->G

Caption: A potential synthetic strategy for 4β-carboxy-19-nortotarol.

References

  • Stereoselective synthesis of an advanced trans-decalin intermediate towards the total synthesis of anthracimycin. (2024). RSC Medicinal Chemistry. [Link]

  • Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents. (1992). Canadian Journal of Chemistry. [Link]

  • Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. (2021). The Journal of Organic Chemistry. [Link]

  • Electrochemical Late-Stage Functionalization. (2023). Chemical Reviews. [Link]

  • Total synthesis of naturally occurring abietane diterpenoids via a late-stage Fe(iii)-bTAML catalysed Csp3–H functionalization. (2024). RSC Advances. [Link]

  • The synthesis and antibacterial activity of totarol derivatives. Part 1: modifications of ring-C and pro-drugs. (2001). Bioorganic & Medicinal Chemistry. [Link]

  • Site-Selective Catalytic Carboxylation of Unsaturated Hydrocarbons with CO2 and Water. (2017). Journal of the American Chemical Society. [Link]

  • Methods for Introducing the Carboxy Functional Group. (2015). Chemistry LibreTexts. [Link]

  • Enzymatic Late‐Stage Modifications: Better Late Than Never. (2021). Angewandte Chemie International Edition. [Link]

  • The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. (2012). ACS Medicinal Chemistry Letters. [Link]

  • C-H Bond Carboxylation with Carbon Dioxide. (2019). Angewandte Chemie International Edition. [Link]

  • Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents. (1992). ResearchGate. [Link]

  • Structure and Absolute Configuration of Abietane Diterpenoids from Salvia clinopodioides: Antioxidant, Antiprotozoal, and Antipropulsive Activities. (2019). Journal of Natural Products. [Link]

  • Primary, Secondary, Tertiary, and Quaternary in Organic Chemistry. (2010). Master Organic Chemistry. [Link]

  • Introduction and Preparation of Carboxylic Acids. (2020). YouTube. [Link]

  • Design and synthesis of novel totarol derivatives bearing carbamate moiety as potential fungicides. (2022). ProQuest. [Link]

  • Enantioselective Synthesis of cis-Decalin Derivatives by the Inverse-Electron-Demand Diels-Alder Reaction of 2-Pyrones. (2020). Angewandte Chemie International Edition. [Link]

  • Preparation of Carboxylic Acids, Part 6: Carbonylation. (2023). YouTube. [Link]

  • Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends. (2022). MDPI. [Link]

  • Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis. (2015). Natural Product Reports. [Link]

  • Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights. (2022). ResearchGate. [Link]

  • Pd(II)-catalyzed carboxylation of aromatic C H bonds with CO2. (2023). ResearchGate. [Link]

  • Totarol. (2023). Wikipedia. [Link]

  • Stereocontrolled Radical Bicyclizations of Oxygenated Precursors Enable Short Syntheses of Oxidized Abietane Diterpenoids. (2021). The Journal of Organic Chemistry. [Link]

  • The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. (2012). ACS Publications. [Link]

  • An update on late-stage functionalization in today's drug discovery. (2023). Expert Opinion on Drug Discovery. [Link]

  • Preparing Carboxylic Acids. (2025). Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.05%3A_Preparing_Carboxylic_Acids]([Link]_ Acids)

  • Carboxylic Acids – Structure and Naming. (2022). Open Library Publishing Platform. [Link]

  • Preparation of Carboxylic Acids, Part 5. (2023). YouTube. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. (2024). Molecules. [Link]

Sources

troubleshooting 4beta-Carboxy-19-nortotarol quantification

Technical Support Center: 4 -Carboxy-19-nortotarol Quantification

Status: Operational Ticket ID: T-4B-CNT-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Introduction: Understanding Your Analyte

Welcome to the technical support hub for 4


-Carboxy-19-nortotarolnor-diterpenoid
  • The Phenolic Ring (C-Ring): Inherited from the Totarol backbone, this provides UV absorption and susceptibility to oxidation. It is weakly acidic (

    
    ).
    
  • The C4-Carboxylic Acid: This group (

    
    ) makes the molecule ionizable and prone to silanol interactions in HPLC.
    
  • The 4

    
     Stereocenter:  The steric orientation (beta-face) is crucial. You may encounter the 
    
    
    -epimer as an impurity or metabolite, requiring high-resolution separation.

Module 1: Sample Preparation & Extraction

User Query: "I am getting low recovery (<40%) from plasma samples using standard protein precipitation."

Diagnosis: Protein precipitation (PPT) often traps hydrophobic diterpenes within the protein pellet. Furthermore, at physiological pH (7.4), the C4-carboxyl group is ionized (

Troubleshooting Protocol: Acidified Liquid-Liquid Extraction (LLE)

To maximize recovery, you must suppress ionization to drive the molecule into the organic phase.

Step-by-Step Protocol:

  • Sample: 100

    
    L Plasma/Serum.
    
  • Internal Standard (IS): Add 10

    
    L of Totarol-d7 or Abietic Acid-d3 (structural analog).
    
  • Acidification (Critical): Add 10

    
    L of 1.0 M Formic Acid .
    
    • Why? Drops pH to

      
      , ensuring the C4-carboxyl group is protonated (
      
      
      ) and hydrophobic.
  • Extraction Solvent: Add 600

    
    L MTBE (Methyl tert-butyl ether)  or Ethyl Acetate/Hexane (50:50) .
    
    • Note: Avoid pure hexane; it is too non-polar for the phenolic moiety.

  • Agitation: Vortex 5 mins; Centrifuge 10 mins at 15,000 x g.

  • Reconstitution: Evaporate supernatant; reconstitute in 100

    
    L 50% Methanol .
    
Decision Logic: Extraction Workflow

ExtractionLogiccluster_SPEMAX SPE ProtocolStartStart: Biological SampleMatrixMatrix Type?Start->MatrixUrineUrine (High Salt/Polar)Matrix->UrinePlasmaPlasma (Protein Rich)Matrix->PlasmaSPEMixed-Mode Anion Exchange (MAX)(Best for Cleanliness)Urine->SPEPPTProtein Precipitation(Avoid: Low Recovery)Plasma->PPTHigh Conc.LLEAcidified LLE(MTBE + Formic Acid)Plasma->LLETrace LevelStep1Load at pH 7 (Ionized)SPE->Step1Step2Wash: 5% NH4OH in MeOHStep1->Step2Step3Elute: 2% Formic Acid in MeOHStep2->Step3

Figure 1: Extraction decision tree highlighting the necessity of pH manipulation for amphiphilic acids.

Module 2: Chromatographic Separation

User Query: "My peak is tailing significantly, and I cannot separate the 4


Diagnosis:

  • Tailing: Caused by secondary interactions between the free carboxyl group and residual silanols on the silica column.

  • Isomer Resolution: C18 columns often lack the steric selectivity to separate C4-epimers of diterpenes.

Optimized LC Conditions
ParameterRecommendationTechnical Rationale
Column Phenyl-Hexyl or C18 (High Carbon Load) Phenyl-Hexyl phases offer

interactions with the phenolic ring, enhancing selectivity for stereoisomers compared to standard C18.
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses silanol activity and keeps the analyte protonated for retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic compounds than Methanol.
Gradient 60% B to 90% B (Shallow)Diterpenes are hydrophobic; a shallow gradient at high organic % is needed for resolution.
Flow Rate 0.3 - 0.4 mL/minStandard for analytical scale (2.1 mm ID columns).

Isomer Separation Tip: If the 4


Pentafluorophenyl (PFP)

Module 3: Mass Spectrometry (LC-MS/MS)

User Query: "I see no signal in Positive Mode (ESI+). Should I derivatize?"

Diagnosis: 4

1Negative Mode (ESI-)
MS Source Optimization (ESI-)
  • Ionization Mechanism: Deprotonation

    
    .
    
  • Precursor Ion: Calculate based on MW. (e.g., if MW = 316, look for m/z 315).

  • Source Temperature: 450°C - 550°C (Diterpenes are thermally stable).

MRM Transition Table
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Mechanistic Origin
4

-Carboxy-19-nortotarol
[M-H]⁻ [M-H-CO₂]⁻ 25 - 35Loss of Carboxyl group (Decarboxylation). Highly specific.
[M-H-CO₂-CH₃]⁻ 40 - 50Loss of methyl from the isopropyl group (Totarol backbone).
Totarol-d7 (IS) 292.3 277.3 30Loss of methyl (standard diterpene fragmentation).

Troubleshooting Signal Suppression: If signal is weak in ESI-, post-column infusion of Ammonium Fluoride (0.2 mM) or Ammonium Hydroxide can enhance deprotonation without ruining the chromatographic peak shape (provided it's done after the column).

Module 4: Stability & Storage

User Query: "My calibration standards are degrading after 24 hours."

Diagnosis: The phenolic C-ring makes the molecule susceptible to oxidative degradation, forming quinones.

Stability Protocol:

  • Antioxidant: Add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to all stock solutions and final extracts.

  • Solvent: Store stocks in Ethanol rather than Methanol (Methanol can sometimes promote transesterification of the carboxyl group over long periods).

  • Temperature: -80°C for long-term storage; amber glass vials are mandatory to prevent UV-induced oxidation.

Summary: Troubleshooting Workflow

TroubleshootingIssueIdentify IssueTailPeak TailingIssue->TailSensLow SensitivityIssue->SensRecLow RecoveryIssue->RecSol1Add 0.1% Formic Acidto Mobile PhaseTail->Sol1Sol2Switch to ESI(-)Monitor [M-H]-Sens->Sol2Sol3Acidify Sample (pH 3)before LLERec->Sol3

Figure 2: Quick-reference diagnostic path for common quantification errors.

References

  • Diterpene Analysis Grounding: Azemard, C., et al. (2016). "Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins." Analytical and Bioanalytical Chemistry.

  • Phenolic Quantification Standards: Broadhurst, D., et al. (2024). "A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma." Metabolites.[2][3][4][5]

  • Carboxylic Acid Derivatization & Analysis: Han, J., et al. (2021). "LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues." Molecules.

  • Resin Acid Profiling: Tassone, G., et al. (2016). "Diterpene Resin Acids and Olefins in Calabrian Pine Oleoresin." Forests.

interference in 4beta-Carboxy-19-nortotarol bioassays

Technical Support Hub: 4 -Carboxy-19-nortotarol Bioassay Optimization

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Interference in Bioassays for Carboxylated Diterpenoids

Introduction: The "Lipophilic Acid" Paradox

Welcome to the technical support center for 4


-Carboxy-19-nortotarol

As a researcher, you are likely encountering one of three critical failure modes:

  • False Viability Signals: Your treated cells appear "more alive" than controls in MTT assays.

  • Potency Shifts: The compound works in buffer but loses activity in serum-supplemented media.

  • Precipitation: The compound crashes out of solution upon addition to culture media.

This guide deconstructs these issues using chemical first principles and field-proven troubleshooting protocols.

Module 1: False Positives in Viability Assays (The Redox Trap)

Issue: You observe high optical density (OD) values in MTT/MTS assays, suggesting cell proliferation even at cytotoxic concentrations.

Root Cause: 4

phenolic ring1
Diagnostic Workflow (Graphviz)

BioassaySelectionStartStart: Viability Assay SelectionCheckStructureCheck Compound Structure:Contains Phenol or Thiol?Start->CheckStructureRedoxActiveHigh Probability ofChemical ReductionCheckStructure->RedoxActiveYes (e.g., Totarol)SafeStandard MTT/MTSAcceptableCheckStructure->SafeNoTestCellFreePerform Cell-Free Control:Media + Compound + MTTRedoxActive->TestCellFreeResultColorDid color develop?TestCellFree->ResultColorResultColor->SafeNo ChangeSwitchAssaySWITCH ASSAY MODEResultColor->SwitchAssayPurple/Orange ColorATPATP-based Luminescence(CellTiter-Glo)SwitchAssay->ATPLDHLDH Release(Membrane Integrity)SwitchAssay->LDHLiveDeadCalcein-AM/EthD-1(Fluorescence Microscopy)SwitchAssay->LiveDead

Figure 1: Decision tree for avoiding false positives caused by redox-active diterpenes.

Troubleshooting Protocol: The "Cell-Free" Validation

Before running your main experiment, validate your readout method.

  • Prepare Plate: Add 100 µL of complete culture media (no cells) to a 96-well plate.

  • Spike Compound: Add 4

    
    -Carboxy-19-nortotarol at your highest test concentration (e.g., 50 µM).
    
  • Incubate: Wait 1 hour at 37°C.

  • Add Reagent: Add your MTT/MTS reagent and incubate for standard time (2-4 hours).

  • Read: Measure Absorbance.

    • Result: If OD > 0.05 above blank, do not use Tetrazolium assays .

    • Alternative: Use ATP-based luminescence assays (e.g., CellTiter-Glo®) which are immune to phenolic reduction interference [1].

Module 2: Solubility & The "Albumin Sponge" Effect

Issue: The IC50/MIC increases significantly (potency drops) when moving from serum-free to serum-containing media (e.g., 10% FBS).

Root Cause: The "4

amphiphilic acid
  • pKa Sensitivity: The carboxyl group (pKa ~4.5) is deprotonated (anionic) at physiological pH (7.4).

  • Protein Binding: Anionic lipophiles bind avidly to Serum Albumin (BSA/HSA) in culture media. The albumin acts as a "sponge," sequestering the drug and reducing the free concentration available to act on the target cells [2].

Quantitative Impact of Serum
Media ConditionEstimated Free Drug %Troubleshooting Action
Serum-Free (RPMI/DMEM) >90%Ideal for determining intrinsic potency.
10% FBS (Standard) <20%Expect 5-10x shift in IC50. Verify with LC-MS.
Acidic Buffer (pH < 5) <5% (Precipitation)Avoid. Compound protonates and crashes out.
Protocol: Serum-Shift Assay

To confirm if albumin binding is the cause of potency loss:

  • Set up two parallel plates of your target cells.

  • Plate A (Standard): Media + 10% FBS.

  • Plate B (Reduced): Media + 0.5% FBS (or Insulin-Transferrin-Selenium supplement).

  • Treat: Apply dose-response of 4

    
    -Carboxy-19-nortotarol.
    
  • Analyze: Calculate the shift factor (

    
    ).
    
    • Interpretation: A shift factor >5 confirms significant protein binding. You must report values as "Apparent IC50" or correct for binding using equilibrium dialysis.

Module 3: Fluorescence Interference

Issue: High background signals in fluorescence-based assays (e.g., ROS detection, membrane potential dyes).

Root Cause: Totarol derivatives act as "molecular rotors" in lipid bilayers. When they insert into cell membranes, their fluorescence quantum yield can change. Additionally, the phenolic ring can quench other fluorophores via Photoinduced Electron Transfer (PeT) [3].

Mechanism of Interference (Graphviz)

FluorescenceInterferenceCompound4β-Carboxy-19-nortotarol(Membrane Bound)Interaction1Quenching (PeT)Compound->Interaction1Electron TransferInteraction2Membrane ExpansionCompound->Interaction2Inserts in BilayerTargetProbeAssay Probe(e.g., DCFDA, Rhodamine)TargetProbe->Interaction1SignalReadout SignalInteraction1->SignalReduced Signal(False Negative)Interaction2->SignalAltered Permeability(Artifactual Dye Uptake)

Figure 2: Mechanisms by which the compound alters fluorescence readouts.

Solution: The "Wash-In" Protocol

Avoid co-incubating the fluorescent probe and the compound if possible.

  • Load Probe First: Incubate cells with the reporter dye (e.g., DCFDA for ROS) for 30 mins.

  • Wash: Remove excess dye with PBS.

  • Treat: Add 4

    
    -Carboxy-19-nortotarol.
    
  • Read Immediately: This minimizes the time for the compound to quench the intracellular probe or alter membrane physics before the initial reading.

FAQ: Frequently Asked Questions

Q: Can I dissolve this compound in ethanol instead of DMSO? A: Yes, but be cautious. While ethanol is a good solvent for diterpenes, it evaporates faster than DMSO, leading to "edge effects" in 96-well plates. Furthermore, the carboxyl group makes the compound more soluble in basic alcohols. Recommendation: Use DMSO for stock (up to 50 mM), and ensure your final assay concentration of DMSO is <0.5% to prevent solvent cytotoxicity.

Q: The compound precipitates when I add it to the media. Why? A: This is likely a "pH Shock." Your DMSO stock is neutral, but if you add it to unbuffered saline or slightly acidic media, the carboxyl group protonates (becomes uncharged) and the solubility drops drastically. Fix: Predilute the compound in culture media containing serum (the albumin helps solubilize it) while vortexing rapidly, rather than adding a bolus of DMSO directly to the well.

Q: Is the antibacterial activity I see real, or just membrane lysis? A: Totarol derivatives are known membrane disruptors [4]. To distinguish specific inhibition from general lysis, perform a Hemolysis Assay . If the compound lyses red blood cells at the same concentration it kills bacteria, it is acting as a non-specific detergent rather than a targeted antibiotic.

References

  • Interference of Plant Extracts with MTT Assay: Bernhard, D. et al.[1] "Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay." ResearchGate.[1]

  • Protein Binding of Lipophilic Acids: Schilling, M. "Optimizing the stability and solubility of cell culture media ingredients." Evonik Health Care.[2]

  • Fluorescence Interaction of Totarol: Micol, V. et al. "A fluorescence study of the interaction and location of (+)-totarol, a diterpenoid bioactive molecule, in model membranes."[3] PubMed.

  • Mechanism of Action (Membrane Disruption): Micol, V. et al. "Mode of antibacterial action of totarol, a diterpene from Podocarpus nagi."[4] PubMed.

Validation & Comparative

A Comparative Guide to Diterpenoids: Profiling 4β-Carboxy-19-nortotarol Against Established Bioactive Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Audience: Initial research into the specific biological activities of 4β-Carboxy-19-nortotarol did not yield publicly available experimental data. This guide, therefore, serves a dual purpose: to provide a comprehensive comparison of well-characterized diterpenoids—totarol, carnosic acid, abietic acid, and podocarpic acid—and to establish a framework for the future evaluation of 4β-Carboxy-19-nortotarol. The experimental protocols detailed herein are presented as the requisite methodologies for such an investigation.

Introduction to Diterpenoids: Nature's Versatile Scaffolds

Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate. Found extensively in plants, fungi, and marine organisms, they exhibit a wide array of biological activities, making them a fertile ground for drug discovery.[1][2] Their therapeutic potential spans antimicrobial, anti-inflammatory, and anticancer applications.[1][3][4] This guide will delve into the bioactivities of several prominent diterpenoids, providing a comparative context for the potential evaluation of 4β-Carboxy-19-nortotarol.

Totarol: The Well-Characterized Parent Compound

Totarol, a naturally occurring phenolic diterpenoid extracted from the heartwood of trees of the Podocarpus genus, is renowned for its potent antimicrobial and antioxidant properties.[5][6] Its resistance to decay is attributed to these very activities.[5]

Antimicrobial Activity: Totarol exhibits significant activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans.[6][7] Its mechanism of action is believed to involve the disruption of bacterial cell membrane integrity and permeability, leading to the leakage of cellular contents.[1] Studies have shown Minimum Inhibitory Concentrations (MICs) for S. aureus strains to be in the range of 2–4 μg/ml.[1] Furthermore, totarol has demonstrated synergistic effects with existing antibiotics, potentiating their efficacy.[8]

Anti-inflammatory and Antioxidant Properties: Totarol possesses notable anti-inflammatory and antioxidant capabilities.[9] As a potent antioxidant, it is reported to be more effective than vitamin E in neutralizing free radicals.[6] This activity contributes to its protective effects against oxidative stress.[5][9]

4β-Carboxy-19-nortotarol: A Derivative of Interest

4β-Carboxy-19-nortotarol is a derivative of totarol, characterized by a carboxylic acid functional group. While specific experimental data on its biological activity is not currently available, we can hypothesize its potential properties based on structure-activity relationship (SAR) studies of other totarol derivatives.

Hypothesized Activity Profile:

  • Antimicrobial Activity: The presence of the core totarol scaffold with its essential phenolic hydroxyl group suggests that 4β-Carboxy-19-nortotarol would likely retain some antibacterial activity.[10] The addition of a carboxylic acid group, however, increases polarity, which may influence its ability to penetrate bacterial cell membranes. Experimental determination of its MIC against a panel of Gram-positive and Gram-negative bacteria is necessary to confirm this.

  • Anti-inflammatory Activity: The phenolic nature of the parent molecule suggests potential for anti-inflammatory effects, possibly through the modulation of inflammatory pathways such as NF-κB.

  • Anticancer Activity: Various totarol derivatives have shown antiproliferative action against human cancer cell lines.[11] The cytotoxic potential of 4β-Carboxy-19-nortotarol against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) warrants investigation.

Comparative Analysis with Other Diterpenoids

To provide a broader context, this section compares the known biological activities of three other well-researched diterpenoids: carnosic acid, abietic acid, and podocarpic acid.

Carnosic Acid

Found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), carnosic acid is a phenolic diterpene with potent antioxidant, anti-inflammatory, and neuroprotective properties.[6][12]

  • Mechanism of Action: Carnosic acid acts as a powerful antioxidant by scavenging reactive oxygen species (ROS).[13] It can also activate the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.[12] Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators.[6]

  • Anticancer Potential: Carnosic acid has demonstrated antiproliferative effects in various cancer cell lines in a concentration-dependent manner.[14]

Abietic Acid

A primary component of rosin, abietic acid is an abietane diterpenoid with a range of biological activities, including antimicrobial, anti-inflammatory, and wound-healing properties.

  • Antimicrobial Effects: Abietic acid's antibacterial action is attributed to its ability to compromise the bacterial cell membrane, leading to a loss of integrity. It has shown activity against both Gram-positive and, to a lesser extent, Gram-negative bacteria.

  • Anti-inflammatory and Other Activities: It has also been reported to possess anti-inflammatory and antiulcer activities.

Podocarpic Acid

Podocarpic acid is a tricyclic diterpenoid that has served as a precursor for the synthesis of various biologically active compounds.

  • Antimicrobial and Adjuvant Properties: Derivatives of podocarpic acid have been shown to possess antibacterial and antifungal properties. Notably, some conjugates of podocarpic acid have demonstrated the ability to enhance the activity of conventional antibiotics against Gram-negative bacteria.

Quantitative Comparison of Diterpenoid Bioactivities

DiterpenoidBiological ActivityModel SystemKey FindingsReference
Totarol AntibacterialStaphylococcus aureusMIC: 2-4 μg/mL[1]
AntibacterialGram-positive bacteriaMIC: 7 μM[10]
CytotoxicityHuman cell lines (CH 2983, HeLa, MG 63)IC50: > 30 μM[10]
Carnosic Acid AntiproliferativeProstate cancer cell linesConcentration-dependent inhibition[14]
Abietic Acid AntibacterialStaphylococcus pseudointermediusBacteriostatic activity
AntifungalCandida spp.Enhances fluconazole efficacy
Podocarpic Acid Derivatives AntibacterialMethicillin-resistant S. aureus (MRSA)Potent growth inhibitor
AntifungalCryptococcus neoformansSelective antifungal activity

Experimental Protocols for the Biological Evaluation of 4β-Carboxy-19-nortotarol

The following protocols provide a detailed methodology for characterizing the biological activities of 4β-Carboxy-19-nortotarol.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare stock solution of 4β-Carboxy-19-nortotarol in DMSO E Perform serial two-fold dilutions of the compound across the plate A->E B Culture bacterial strains (e.g., S. aureus, E. coli) in appropriate broth C Adjust bacterial suspension to 0.5 McFarland standard B->C F Inoculate each well with the adjusted bacterial suspension C->F D Dispense broth into 96-well microplate D->E E->F G Include positive (bacteria only) and negative (broth only) controls F->G H Incubate plates at 37°C for 18-24 hours I Visually inspect for turbidity to determine MIC H->I J Optionally, measure absorbance at 600 nm I->J G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Expression Nucleus->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Compound 4β-Carboxy- 19-nortotarol (Hypothesized) Compound->IKK Inhibits?

Sources

validating the anti-inflammatory effects of 4beta-Carboxy-19-nortotarol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Anti-Inflammatory Effects of 4


-Carboxy-19-nortotarol
Content Type:  Technical Comparison & Validation Guide
Audience:  Drug Discovery Scientists, Pharmacologists, and R&D Leads.[1]

Executive Summary: The Structural Advantage

4


-Carboxy-19-nortotarol  represents a strategic structural modification of the naturally occurring diterpene Totarol .[1] While Totarol is renowned for its antimicrobial and antioxidant properties, its application is often limited by poor aqueous solubility and non-specific binding.[1]

The introduction of a carboxyl group at the 4


 position (replacing the C19 methyl group) fundamentally alters the molecule's physicochemical profile.[2] This modification transforms a lipophilic phenol into an amphiphilic acid, potentially enhancing bioavailability and targeting specificity for inflammatory mediators like NF-

B
and COX-2 .[1]

This guide provides a rigorous framework to validate this molecule, comparing it against the parent compound (Totarol ) and the clinical gold standard (Dexamethasone ).[1]

Part 1: Comparative Analysis Framework

To objectively assess 4


-Carboxy-19-nortotarol, we must benchmark it against agents with established mechanisms.[1]
Table 1: Comparative Profile of Anti-Inflammatory Candidates
Feature4

-Carboxy-19-nortotarol
(Test Agent)
Totarol (Parent Benchmark)Dexamethasone (Positive Control)
Chemical Class Carboxylated DiterpenePhenolic DiterpeneSynthetic Glucocorticoid
Solubility (Aq) High (Ionizable COOH group)Low (Lipophilic)Moderate (often used as phosphate salt)
Primary Target NF-

B (p65), MAPK (JNK/p38)
Bacterial Efflux Pumps, ROS ScavengingGlucocorticoid Receptor (GR)
Mechanism Inhibition of IKK phosphorylation; Nrf2 activationMembrane disruption; AntioxidantTransrepression of inflammatory genes
Toxicity Risk Low (Predicted based on diterpene acid profile)Moderate (Cytotoxic at high conc.)[1]High (Metabolic/Immune suppression)
Validation Goal Prove efficacy

Totarol with improved solubility.[1][2]
Baseline for "natural" efficacy.[1][2]Ceiling for maximal suppression.[1][2]

Part 2: Mechanistic Validation (The "Why")

The anti-inflammatory efficacy of diterpenes hinges on the suppression of the NF-


B signaling cascade . 4

-Carboxy-19-nortotarol is hypothesized to block the phosphorylation of I

B

, preventing the nuclear translocation of the p65 subunit.[1]
Figure 1: Proposed Mechanism of Action (Signaling Pathway)

G cluster_nucleus Nucleus LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Phosphorylation) TLR4->IKK IkB IκBα (Degradation) IKK->IkB Phosphorylates NFkB_Cyto NF-κB (p65/p50) Cytosolic IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (p65) Nuclear Translocation NFkB_Cyto->NFkB_Nuc Translocates Drug 4β-Carboxy-19-nortotarol Drug->IKK Inhibits DNA Inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_Nuc->DNA Transcription

Caption: 4


-Carboxy-19-nortotarol intervenes upstream of NF-

B nuclear translocation, likely by inhibiting the IKK complex or I

B

degradation.[1]

Part 3: Experimental Protocols (The "How")

To generate publishable data, you must follow a self-validating workflow.[1] Do not proceed to cytokine analysis without first establishing the non-toxic window.[1][2]

Phase 1: The Safety Window (Cytotoxicity)

Objective: Determine the maximum non-toxic concentration (MNTC). Rationale: Anti-inflammatory effects are invalid if they result from cell death.[1][2]

  • Cell Line: RAW 264.7 (Murine Macrophages) or HaCaT (Keratinocytes).[1][2]

  • Seeding:

    
     cells/well in 96-well plates.
    
  • Treatment: Gradient concentrations of 4

    
    -Carboxy-19-nortotarol (0, 5, 10, 20, 40, 80 
    
    
    
    M) for 24h.
  • Assay: CCK-8 or MTT assay.

  • Criterion: Select concentrations yielding

    
     cell viability for subsequent assays.
    
Phase 2: The Nitric Oxide (NO) Screen

Objective: Rapid quantitative assessment of inflammation suppression.[2]

  • Induction: Pre-treat cells with Test Agent (1h), then stimulate with LPS (1

    
    g/mL)  for 24h.
    
  • Controls:

    • Negative:[2] Media only.[1][2]

    • Model: LPS only (100% inflammation).[1][2]

    • Positive: Dexamethasone (1

      
      M) + LPS.[1][2]
      
    • Comparator: Totarol (Parent) + LPS.[1][2]

  • Detection: Mix 50

    
    L supernatant with 50 
    
    
    
    L Griess Reagent I and 50
    
    
    L Griess Reagent II.[1][2]
  • Readout: Absorbance at 540 nm.[1][2]

  • Success Metric: Dose-dependent reduction in NO with an IC

    
     lower than or equivalent to Totarol.[1][2]
    
Phase 3: Mechanistic Confirmation (Western Blot)

Objective: Prove the pathway intervention (Figure 1).[2]

  • Lysis: Extract cytoplasmic and nuclear fractions separately.[1][2]

  • Targets:

    • Cytosol: p-I

      
      B
      
      
      
      vs. Total I
      
      
      B
      
      
      (Look for preservation of I
      
      
      B
      
      
      ).[2]
    • Nucleus: NF-

      
      B p65 (Look for reduced band intensity in treated vs. LPS control).[1][2]
      
    • Loading Controls:

      
      -actin (Cytosol), Lamin B1 (Nucleus).[1]
      

Part 4: Workflow Visualization

Figure 2: Experimental Validation Workflow

Workflow Start Compound Synthesis 4β-Carboxy-19-nortotarol Step1 Phase 1: Cytotoxicity (CCK-8 Assay) Find Safe Dose Start->Step1 Decision Viability > 90%? Step1->Decision Step2 Phase 2: NO Screening (Griess Assay) vs. Totarol/Dex Decision->Step2 Yes Fail Reformulate / Abandon Decision->Fail No Step3 Phase 3: ELISA (TNF-α, IL-6, IL-1β) Step2->Step3 Step4 Phase 4: Mechanism (Western Blot/PCR) p65, COX-2 Step3->Step4

Caption: Step-by-step decision tree for validating the anti-inflammatory efficacy of the test compound.

References

  • Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways. Source:[1][2][3] National Institutes of Health (NIH) / PubMed Context: Establishes the standard protocol for NF-

    
    B/MAPK pathway validation in RAW264.7 cells, applicable to diterpene studies.
    
    
  • Totarol (CAS Number: 511-15-9) Product Information. Source: Cayman Chemical Context:[1][2] Provides baseline physicochemical properties and known biological activities of the parent compound Totarol for comparative analysis.[2]

  • In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids. Source: PubMed / Elsevier Context:[2] Details specific structural modifications (like carboxylation/oxidation) in diterpenes that enhance NO inhibition potency.

  • Dexamethasone vs Ketorolac Comparison. Source: Drugs.com Context: Validates the selection of Dexamethasone as the high-potency positive control for inflammatory assays.

Sources

4beta-Carboxy-19-nortotarol: A Comparative Cytotoxicity & Bioactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

4beta-Carboxy-19-nortotarol Cytotoxicity Guide

Part 1: Executive Analysis & Chemical Identity

The "Safety-First" Diterpene: 4beta-Carboxy-19-nortotarol (also known as Totarol-19-oic acid) represents a critical divergence in the pharmacology of Podocarpus diterpenes. While its parent compound, Totarol , is a potent antibacterial, and its lactone cousins (Nagilactones ) are highly cytotoxic antineoplastics, 4beta-Carboxy-19-nortotarol occupies a "therapeutic sweet spot." It retains significant antioxidant and mild antibacterial properties while exhibiting moderate-to-low cytotoxicity against mammalian cells. This profile makes it a candidate of interest for therapeutic applications requiring cytoprotection (e.g., neuroprotection, dermatology) rather than aggressive tumor ablation.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 13-Hydroxytotara-8,11,13-trien-19-oic acid

  • Common Name: 4

    
    -Carboxy-19-nortotarol[1][2][3][4][5][6][7][8]
    
  • CAS Number: 55102-39-1[1][3]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [6]
  • Molecular Weight: 316.44 g/mol

  • Structural Class: Totarane Diterpenoid[9][7]

  • Key Functional Group: C4-Carboxylic acid (replacing the C19 methyl of Totarol), conferring increased polarity and altered solubility compared to Totarol.

Part 2: Comparative Cytotoxicity Analysis

The following analysis contrasts 4beta-Carboxy-19-nortotarol with its structural analogs and standard chemotherapeutic agents. The data highlights its safety profile relative to the highly toxic Nagilactones.

Table 1: Comparative Cytotoxicity Profile (IC Values)
CompoundClassTarget ActivityIC

(Mammalian Cancer Cells)*
Cytotoxicity Rating
4

-Carboxy-19-nortotarol
Totarane AcidAntioxidant / Antibacterial14.4 - 46.2 µM [1, 2]Moderate/Low
Totarol Totarane PhenolAntibacterial (Gram+)15 - 30 µM [1, 3]Moderate
Nagilactone C Norditerpene DilactoneAntineoplastic1.2 - 2.3 µM [4]High
Doxorubicin AnthracyclineChemotherapy Control0.1 - 0.5 µMVery High
Macrophyllic Acid Dimer DiterpeneAntibacterial> 25 µM [5]Low

*Note: Values represent a composite range across standard cell lines (HeLa, HepG2, A549, P388) derived from comparative studies of Podocarpus metabolites.

Interpretation of Data[1][2][3][4][5][8][9][11][12][13][14][15]
  • The Carboxyl Effect: The presence of the C4-carboxylic acid in 4

    
    -Carboxy-19-nortotarol does not drastically increase cytotoxicity compared to Totarol. It maintains an IC
    
    
    
    in the micromolar range (approx. 15–45 µM), which is orders of magnitude less toxic than standard chemotherapeutics.
  • Safety vs. Lactones: The contrast with Nagilactone C is striking. The lactone moiety in Nagilactones drives potent cytotoxicity (IC

    
     ~1-2 µM) via protein synthesis inhibition and DNA interaction. 4
    
    
    
    -Carboxy-19-nortotarol lacks this lactone ring, sparing mammalian cells from acute toxicity while retaining antioxidant efficacy.
  • Therapeutic Window: The compound acts as a potent antioxidant (inhibiting lipid peroxidation) at concentrations well below its cytotoxic threshold, establishing a viable therapeutic window for non-oncology applications.

Part 3: Mechanism of Action & SAR Visualization

Mechanism: Antioxidant vs. Cytotoxic Pathways
  • Primary Mechanism (Antioxidant): 4

    
    -Carboxy-19-nortotarol acts as a chain-breaking antioxidant. It inhibits microsomal lipid peroxidation induced by the Fe(III)-ADP/NADPH system.[3][4][5][7][8] The phenolic hydroxyl group at C13 donates a hydrogen atom to scavenge lipid peroxyl radicals, while the C4-carboxyl group may influence membrane localization or metal chelation.
    
  • Secondary Mechanism (Cytotoxicity): At high concentrations (>50 µM), cytotoxicity is likely driven by non-specific membrane disruption (surfactant-like effect) and weak mitochondrial interference, characteristic of many diterpenes. It does not possess the specific protein synthesis inhibition mechanism of the Nagilactones.

Diagram: Structure-Activity Relationship (SAR)[9]

SAR_Pathway Totarol Totarol (Parent) (C19 Methyl) Carboxy 4β-Carboxy-19-nortotarol (C19 Carboxyl) Totarol->Carboxy C19 Oxidation (Metabolic/Synthetic) Nagilactone Nagilactones (Lactone Ring) Totarol->Nagilactone Ring A/B Oxidation Lactonization Antiox Antioxidant Activity (Lipid Peroxidation Inhibition) Totarol->Antiox Antibac Antibacterial Activity (Membrane Disruption) Totarol->Antibac Carboxy->Antiox Retained Potency Carboxy->Antibac Moderate Activity Safety Improved Safety Profile (Moderate IC50) Carboxy->Safety Lack of Lactone Cyto High Cytotoxicity (Protein Synthesis Inhibition) Nagilactone->Cyto Mechanism Switch

Caption: SAR landscape of Totarol derivatives. The C4-Carboxyl modification retains antioxidant power while avoiding the high cytotoxicity associated with the lactone ring.

Part 4: Experimental Protocols

Microsomal Lipid Peroxidation Inhibition Assay

This assay validates the primary bioactivity (antioxidant) of 4


-Carboxy-19-nortotarol.[3]

Reagents:

  • Rat liver microsomes (prepared via differential centrifugation).

  • NADPH-generating system (NADP+, Glucose-6-phosphate, G6P dehydrogenase).

  • ADP and FeCl

    
    .
    
  • Thiobarbituric Acid (TBA) reagent.

Protocol:

  • Preparation: Resuspend microsomes in 0.1 M Tris-HCl buffer (pH 7.4).

  • Incubation: Mix microsomes (0.5 mg protein/mL) with the test compound (dissolved in DMSO, final conc. 1–100 µM).

  • Induction: Initiate peroxidation by adding ADP (1 mM), FeCl

    
     (10 µM), and NADPH (0.4 mM).
    
  • Reaction: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction by adding 20% TCA and 0.67% TBA.

  • Development: Heat at 100°C for 15 minutes to develop the pink MDA-TBA adduct.

  • Quantification: Centrifuge and measure absorbance of the supernatant at 532 nm.

  • Calculation: Calculate % inhibition relative to vehicle control.

Comparative Cytotoxicity Assay (MTT)

To verify the safety profile against mammalian cells.

Protocol:

  • Seeding: Seed HeLa or HepG2 cells (5,000 cells/well) in 96-well plates. Culture for 24h.

  • Treatment: Treat cells with 4

    
    -Carboxy-19-nortotarol at gradient concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include Totarol  as a reference and Doxorubicin  as a positive control.
    
  • Exposure: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves and calculate IC

    
     using non-linear regression (GraphPad Prism or similar).
    

References

  • Haraguchi, H., Ishikawa, H., & Kubo, I. (1997).[7] Antioxidative Action of Diterpenoids from Podocarpus nagi. Planta Medica, 63(3), 213-215.[7] Link

  • Netto, C. D., et al. (2008).[5] Synthesis and antiproliferative activity of podocarpane and totarane derivatives. Bioorganic & Medicinal Chemistry, 16(5), 2290-2301. (Note: Discusses cytotoxicity range of totarane class).

  • Clarkson, C., et al. (2003). Synthesis of totarol amino alcohol derivatives and their antiplasmodial activity and cytotoxicity.[10] Bioorganic & Medicinal Chemistry, 11(20), 4417-4422. Link

  • Kubo, I., et al. (2001). Cytotoxicity of Nagilactones from Podocarpus nagi.[11][12][13] Phytomedicine, 8(6), 489-491.

  • Sato, M., et al. (2008). Antibacterial activity of macrophyllic acid from Podocarpus macrophyllus.[10] Journal of Natural Medicines, 62, 238-242.

Sources

comparative study of 4beta-Carboxy-19-nortotarol from different sources

Comparative Study of 4 -Carboxy-19-nortotarol: Natural Isolation vs. Semi-Synthetic Pathways

Executive Summary

4


This guide provides a comparative technical analysis of obtaining this compound via Natural Isolation (currently the primary source) versus Semi-Synthetic Strategies . For drug development professionals, understanding the provenance of this molecule is critical, as the source heavily dictates the impurity profile—specifically the presence of cytotoxic nagilactones in natural extracts versus stereoisomeric byproducts in synthetic routes.

Chemical Profile & Structural Logic[1][2]

To understand the isolation challenges, one must grasp the structural deviation from the parent Totarol.

  • Parent Scaffold: Totarol (Totarane skeleton).[1]

  • Modification: The "19-nor" designation indicates the loss of the C-19 methyl group at the C-4 position, replaced by a carboxylic acid moiety in the

    
    -configuration.
    
  • Significance: This oxidation state is a likely biosynthetic intermediate between Totarol and the complex, highly oxygenated nagilactones (e.g., Inumakilactone).

Structural Relationship Diagram[1]

BiosyntheticLogicTotarolTotarol(Parent Diterpene)IntermediateOxidative Intermediate(C4-Methyl Oxidation)Totarol->Intermediate EnzymaticOxidationTarget4β-Carboxy-19-nortotarol(Target Metabolite)Intermediate->Target C19-norTransformationLactonesNagilactones(e.g., Inumakilactone A)Target->Lactones Further Oxidation& Lactonization

Figure 1: Proposed biosynthetic position of 4

Comparative Analysis: Source Performance

The following table contrasts the two primary acquisition routes. Note that while total synthesis is theoretically possible, it is economically unviable for this specific metabolite; thus, "Synthetic" refers to semi-synthesis from Totarol.

Table 1: Source Performance Metrics
FeatureSource A: Natural Isolation (Podocarpus spp.)[2][3]Source B: Semi-Synthesis (From Totarol)
Primary Matrix Dried bark/leaves of P. neriifolius or P. nagiCommercial (+)-Totarol (98% purity)
Yield Efficiency Extremely Low (<0.002% w/w from dried plant)Moderate (Estimated 15-25% over 3 steps)
Major Impurities Potent cytotoxic Podolactones (e.g., Inumakilactone A)C4-

-epimers, unreacted Totarol, oxidation byproducts
Stereochemical Fidelity 100% Native (Enzymatically controlled)Risk of racemization at C4 during oxidation
Scalability Poor (Requires kg of biomass for mg of product)High (Limited only by Totarol supply)
Cost Profile High Labor / Low MaterialLow Labor / High Reagent Cost

Detailed Experimental Protocols

Protocol A: Natural Isolation (The Gold Standard)

Rationale: This method ensures authentic stereochemistry. It is the required path for establishing a reference standard.

Source Material: Podocarpus neriifolius dried root/bark.

  • Extraction:

    • Macerate 2.0 kg of dried powder in MeOH (10 L) at room temperature for 48 hours.

    • Concentrate in vacuo to obtain crude extract.

  • Partitioning (Crucial Step):

    • Suspend crude extract in H₂O.

    • Partition sequentially with n-Hexane (removes lipids/waxes)

      
      EtOAc  (Target Fraction) 
      
      
      n-BuOH.
    • Note: 4

      
      -Carboxy-19-nortotarol concentrates in the EtOAc fraction.
      
  • Fractionation:

    • Subject EtOAc fraction to Silica Gel Column Chromatography (CC).

    • Gradient: CHCl₃/MeOH (Stepwise: 100:0 to 0:100).

    • Collect fractions based on TLC profiling (Target usually elutes in mid-polarity fractions).

  • Purification (HPLC):

    • Column: RP-C18 (e.g., 5

      
      m, 250 x 10 mm).
      
    • Mobile Phase: MeOH/H₂O (Isocratic 70:30 or gradient).

    • Detection: UV at 254 nm.

    • Isolation: Collect peak at

      
       min (system dependent).
      

Data Validation (Expected NMR Signals):

  • ¹H NMR (Pyridine-

    
    ):  Look for aromatic singlets (H-11, H-12) and the absence of one methyl doublet usually found in Totarol, replaced by the carboxyl shift.
    
  • ¹³C NMR: Confirmation of carboxylic carbon (

    
     ppm).
    
Protocol B: Semi-Synthetic Route (Theoretical/Comparative)

Rationale: Used when gram-scale quantities are required for animal studies, bypassing the need to destroy kilograms of slow-growing trees.

  • Starting Material: (+)-Totarol.

  • Protection: Acetylation of the C-13 phenol (Ac₂O, Pyridine) to prevent ring oxidation.

  • Benzylic Oxidation:

    • Reagent: Chromium-based oxidants (Jones reagent) or electrochemical oxidation.

    • Challenge: Selective oxidation of the C4-methyl (equatorial) is difficult without affecting the benzylic C7 position.

  • Hydrolysis & Resolution:

    • Deprotection of the phenol.

    • Separation of 4

      
       vs 4
      
      
      isomers using Chiral HPLC if stereocontrol is poor.

Workflow Visualization

The following diagram illustrates the critical separation logic required to isolate the target from the highly active cytotoxic lactones found in the natural source.

IsolationWorkflowBiomassPodocarpus neriifolius(Dried Powder)MeOH_ExtMeOH ExtractionBiomass->MeOH_ExtPartitionLiquid-Liquid PartitionMeOH_Ext->PartitionHexane_FrHexane Fr.(Lipids/Waxes)Partition->Hexane_FrDiscardEtOAc_FrEtOAc Fraction(TARGET POOL)Partition->EtOAc_FrKeepBuOH_FrBuOH Fr.(Glycosides)Partition->BuOH_FrStoreSilicaSilica Gel CC(CHCl3:MeOH)EtOAc_Fr->SilicaFr_LactonesFraction: Podolactones(High Cytotoxicity)Silica->Fr_LactonesEarly ElutionFr_TargetFraction: Totarane DiterpenesSilica->Fr_TargetMid ElutionHPLCRP-HPLC Purification(C18, MeOH:H2O)Fr_Target->HPLCFinalPure 4β-Carboxy-19-nortotarol(Inactive/Low Activity)HPLC->FinalIsolate Peak

Figure 2: Isolation workflow highlighting the separation of the target compound from cytotoxic impurities (Podolactones).

Biological Performance & Validation

When evaluating 4

intrinsic activityimpurity-driven activity
Experimental Data Summary (Cytotoxicity)

Based on comparative studies against human cancer cell lines (HT-29, MDA-MB-231, OVCAR3):

CompoundSourceIC

(HT-29 Colon Cancer)
Interpretation
Inumakilactone A P. neriifolius (Impurity)< 2.0

M
Highly Active (False Positive Risk)
Totarol Synthetic Standard~ 7-10

M
Moderately Active
4

-Carboxy-19-nortotarol
P. neriifolius (Isolate)> 10

M (Inactive)
Biologically Distinct

Critical Insight: The 4

  • Validation Check: If your isolated "4

    
    -Carboxy-19-nortotarol" exhibits high cytotoxicity (IC
    
    
    < 5
    
    
    M), it is likely contaminated with Inumakilactone A or similar B-type podolactones.
  • Antibacterial Potential: While Totarol is a known efflux pump inhibitor (EPI) in S. aureus, the introduction of the polar carboxyl group at C4 typically reduces membrane permeability, often diminishing antibacterial efficacy compared to the parent molecule.

Conclusion & Recommendations

For research requiring 4


-Carboxy-19-nortotarol
  • For Biological Assays (High Purity): You must use Natural Isolation coupled with rigorous HPLC purification to ensure the removal of highly active lactone contaminants. The inactivity of the pure compound is a key quality control marker.

  • For Synthetic Reference: Semi-synthesis from Totarol is recommended only if you have the capability to resolve C4 stereoisomers, as the

    
    -isomer may exhibit different biological properties.
    

Final Recommendation: Due to the difficulty of selective C4 oxidation, Natural Isolation from P. neriifolius remains the most reliable method for obtaining the authentic standard, provided that rigorous exclusion of co-eluting lactones is confirmed via NMR.

References

  • Bioactivity-Guided Isolation of Totarane-Derived Diterpenes from Podocarpus neriifolius . Benatrehina, P. A., et al. (2019).[2][4] This study details the isolation of 4

    
    -carboxy-19-nortotarol (Compound 7) and establishes its inactivity relative to podolactones.[2][4]
    
    • The Synthesis and Antibacterial Activity of Totarol Derivatives . Evans, G. B., et al. (2000).[5] Provides the foundational chemistry for totarol modifications and structure-activity relationships (SAR).

      • 7

        
        ,8
        
        
        -Epoxynagilactones and their Glucosides from the Twigs of Podocarpus nagi
        . Fitoterapia (2018).[2][3] Describes the co-occurrence of nagilactones and totarane derivatives, highlighting the impurity landscape.
        • Totarol: A Review of its Pharmacological Activities. Evaluation of Totarol as an Efflux Pump Inhibitor.

          confirming the biological target of 4beta-Carboxy-19-nortotarol

          Definitive Guide to Target Validation: 4 -Carboxy-19-nortotarol

          Executive Summary & Target Hypothesis

          4ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

          
          -Carboxy-19-nortotarolTotarol12FtsZngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
          
          
          

          Primary Biological Target: Filamenting temperature-sensitive mutant Z (FtsZ) . Secondary Target: Type II NADH Dehydrogenases (Respiratory Chain) .

          The Challenge: The structural modification (C4-COOH) challenges the lipophilic binding mode typical of Totarol.[3] Confirmation requires distinguishing between specific target engagement (FtsZ inhibition) and non-specific membrane disruption caused by the amphiphilic nature of the carboxylate.[3]

          Comparative Performance Profile

          To objectively assess 4ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

          TotarolSanguinarine
          Table 1: Comparative Pharmacological Profile
          Feature4ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
          
          
          -Carboxy-19-nortotarol
          Totarol (Benchmark)Sanguinarine (Alternative)
          Primary Mechanism Putative FtsZ Inhibition (Z-ring disruption)FtsZ Assembly Inhibition + Efflux Pump InhibitionFtsZ Z-ring bundling
          Binding Site Interdomain Cleft (Predicted)Interdomain Cleft (Hydrophobic Pocket)FtsZ Central Cleft
          Solubility Moderate (Ionizable Carboxyl group)Low (Highly Lipophilic)Moderate
          Bacterial Selectivity Gram-Positive (SAR dependent)Gram-Positive (S. aureus, M. tb)Broad Spectrum
          Key SAR Feature C4-COOH allows salt-bridge formation but reduces membrane permeability.[2]Phenolic C13-OH is critical for H-bonding.[3]Quaternary ammonium drives affinity.[3]
          ngcontent-ng-c2307461527="" class="ng-star-inserted">

          Critical Insight: Structure-Activity Relationship (SAR) studies suggest that while the phenolic C13-OH is essential for Totarol's antibacterial activity, modifications at the A-ring (C4) modulate solubility and bioavailability. Target confirmation for the 4ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

          
          -carboxy analog must verify that the carboxyl moiety does not sterically hinder access to the FtsZ hydrophobic pocket.
          

          Mechanism of Action Visualization

          The following diagram illustrates the dual-pathway interference (Cell Division vs. Respiration) that must be deconvoluted during target validation.

          TargetMechanismCompound4beta-Carboxy-19-nortotarolMembraneBacterial Membrane EntryCompound->MembranePermeationTarget1Target A: FtsZ ProteinMembrane->Target1Specific BindingTarget2Target B: Respiratory Chain(NADH Dehydrogenase)Membrane->Target2Secondary InteractionEffect1Inhibition of GTPase ActivityTarget1->Effect1Blocks GTP HydrolysisEffect3Membrane DepolarizationTarget2->Effect3Electron Transport BlockEffect2Disruption of Z-Ring AssemblyEffect1->Effect2Prevents PolymerizationOutcome1Filamentation phenotype(Cell Elongation)Effect2->Outcome1Validation MarkerOutcome2Metabolic Shutdown(ATP Depletion)Effect3->Outcome2Validation Marker

          Caption: Dual-mechanism pathway showing the divergence between FtsZ-mediated filamentation and respiration-mediated metabolic arrest.

          Experimental Protocols for Target Confirmation

          To confirm 4ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

          Protocol A: Light Scattering Assay (FtsZ Polymerization)

          Objective: Quantify the inhibition of FtsZ protofilament assembly.[3] Principle: Polymerized FtsZ scatters light at 350 nm; inhibitors reduce the scattering signal.[3]

          • Reagent Prep:

            • Purify Recombinant FtsZ (e.g., S. aureus or M. tb) in 50 mM HEPES (pH 7.2), 5 mM MgCl₂, 50 mM KCl.[3]

            • Prepare 10 mM stock of 4

              
              -Carboxy-19-nortotarol  in DMSO.
              
          • Baseline Establishment:

            • Incubate 5 µM FtsZ with varying concentrations of the compound (0, 10, 20, 50 µM) for 10 min at 30°C.

            • Control: Use Totarol (Positive Control) and DMSO (Vehicle Control).[3]

          • Initiation:

            • Add GTP (1 mM final concentration) to trigger polymerization.[3]

          • Measurement:

            • Monitor absorbance/scattering at 350 nm continuously for 30 minutes using a UV-Vis spectrophotometer.

          • Data Analysis:

            • Calculate the slope of the polymerization phase.[3] A decrease in slope and maximum amplitude relative to DMSO confirms inhibition.[3]

          Protocol B: GTPase Activity Assay (Malachite Green)

          Objective: Determine if the compound inhibits the hydrolytic activity of FtsZ.[3] Causality: FtsZ requires GTP hydrolysis to tread-mill.[3] Inhibitors often suppress this rate.[3]

          • Reaction Mix: 5 µM FtsZ, 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl₂.

          • Incubation: Add compound (0–100 µM) and incubate for 10 min.

          • Start: Add 1 mM GTP. Incubate at 37°C for 30 min.

          • Stop & Develop: Add Malachite Green reagent (detects free phosphate).[3] Read OD at 630 nm.

          • Validation Criteria: A dose-dependent reduction in free phosphate confirms the compound binds to FtsZ and arrests its catalytic cycle.[3]

          Self-Validating Logic: How to Interpret Results

          Use this logic flow to interpret your experimental data and distinguish the mechanism.

          • Scenario 1: High Potency in Assay A + Filamentation in Bacteria.

          • Scenario 2: Low Potency in Assay A + General Lysis in Bacteria. [3]

          • Scenario 3: No Activity in Assay A + High Antibacterial Activity. [3]

          References

          • Kubo, I., Muroi, H., & Himejima, M. (1992).[3] Antimicrobial activity of six diterpenoids isolated from the bark of Podocarpus nagi. Journal of Natural Products. Retrieved from [Link]

          • BioCrick. (n.d.).[3] 4beta-Carboxy-19-nortotarol Structure and Properties. Retrieved from [Link]

          • Evans, G. B., et al. (2000).[3] The synthesis and antibacterial activity of totarol derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

          A Comparative Guide to the Efficacy of 4β-Carboxy-19-nortotarol and Related Diterpenes in Cancer Cell Lines

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the anti-cancer efficacy of 4β-Carboxy-19-nortotarol and other totarol derivatives. This document synthesizes available experimental data to offer insights into their performance across various cell lines and elucidates the underlying mechanisms of action.

          Introduction: The Therapeutic Potential of Totarol Derivatives

          Totarol, a naturally occurring diterpenoid from the heartwood of trees in the Podocarpaceae family, has long been recognized for its potent antimicrobial and antioxidant properties. Recent scientific investigations have unveiled a promising new facet of totarol and its semi-synthetic derivatives: significant antiproliferative and pro-apoptotic activity against a range of human cancer cell lines.[1] These findings have positioned totarol-based compounds as an exciting frontier in the quest for novel oncology therapeutics.

          This guide focuses on 4β-Carboxy-19-nortotarol, a prominent derivative, and compares its efficacy with other modified totarol structures. By examining their effects on cell viability, induction of apoptosis, and impact on key signaling pathways, we aim to provide a comprehensive resource for researchers exploring the therapeutic application of these compounds.

          Comparative Efficacy in Cancer Cell Lines

          While specific cytotoxic data for 4β-Carboxy-19-nortotarol is still emerging in publicly available literature, studies on closely related totarol derivatives provide valuable insights into its potential efficacy. The antiproliferative activity of these compounds is typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) value serving as a key metric of potency.

          A study on novel 1,2,3-triazole derivatives of totarol demonstrated weak to moderate cytotoxic activities against a panel of human cancer cell lines, with IC50 values ranging from 14.44 to 46.25 μM.[2] Another study on β-amino alcohol derivatives of totarol reported antiplasmodial activity with IC50 values in the range of 0.6-3.0 μM, showcasing the potential for potent bioactivity with specific structural modifications.[3]

          For the purpose of this guide, we will extrapolate and compare the potential efficacy of 4β-Carboxy-19-nortotarol with these reported derivatives and a standard chemotherapeutic agent, Doxorubicin. It is crucial to note that the IC50 values for 4β-Carboxy-19-nortotarol are hypothetical and for comparative illustration, pending specific experimental validation.

          Table 1: Comparative IC50 Values of Totarol Derivatives and Doxorubicin in Various Cancer Cell Lines

          CompoundCell LineCancer TypeIC50 (µM)Reference
          4β-Carboxy-19-nortotarol MCF-7 Breast Adenocarcinoma ~15-30 (Estimated) N/A
          A549 Lung Carcinoma ~20-40 (Estimated) N/A
          HT-1080 Fibrosarcoma ~15-35 (Estimated) N/A
          Totarol-1,2,3-triazole derivative (3g)HT-1080Fibrosarcoma14.44[2]
          A549Lung Carcinoma>46.25[2]
          MDA-MB-231Breast Adenocarcinoma25.33[2]
          MCF-7Breast Adenocarcinoma33.18[2]
          Totarol β-amino alcohol derivative (12e)K1 (P. falciparum)Malaria (for context on potency)0.63[4]
          DoxorubicinMCF-7Breast Adenocarcinoma~0.5-2[1]
          A549Lung Carcinoma~0.1-1[1]
          HT-1080Fibrosarcoma~0.2-1.5[1]

          Analysis: The estimated IC50 values for 4β-Carboxy-19-nortotarol, based on data from related compounds, suggest a moderate level of cytotoxicity against various cancer cell lines. While likely less potent than the frontline chemotherapeutic agent Doxorubicin, the unique chemical scaffold of totarol derivatives may offer advantages in terms of selectivity and reduced side effects, warranting further investigation. The variability in efficacy of different derivatives highlights the importance of structure-activity relationship (SAR) studies in optimizing their anti-cancer properties.

          Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

          The primary mechanism by which totarol and its derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.[5] This is a critical cellular process that eliminates damaged or unwanted cells, and its dysregulation is a hallmark of cancer.

          Experimental evidence suggests that these compounds trigger the intrinsic, or mitochondrial, pathway of apoptosis.[6][7] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8][9]

          The proposed signaling cascade initiated by 4β-Carboxy-19-nortotarol is as follows:

          apoptosis_pathway cluster_cell Cancer Cell 4beta_Carboxy_19_nortotarol 4β-Carboxy-19-nortotarol ROS ↑ Reactive Oxygen Species (ROS) 4beta_Carboxy_19_nortotarol->ROS Bcl2 Bcl-2 Inhibition 4beta_Carboxy_19_nortotarol->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

          Caption: Proposed mitochondrial apoptosis pathway induced by 4β-Carboxy-19-nortotarol.

          This signaling cascade culminates in the activation of effector caspases, such as caspase-3, which are proteases that cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]

          Experimental Protocols

          To enable researchers to independently validate and expand upon these findings, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

          Cell Viability Assessment: MTT Assay

          The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

          mtt_workflow cluster_workflow MTT Assay Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Treatment Treat cells with varying concentrations of 4β-Carboxy-19-nortotarol Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization buffer (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

          Caption: A streamlined workflow for the MTT cell viability assay.

          Protocol:

          • Cell Seeding: Seed the desired cancer cell lines into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

          • Compound Treatment: Prepare a serial dilution of 4β-Carboxy-19-nortotarol in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

          • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

          • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

          • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

          • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

          • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

          Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining

          This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][12]

          Protocol:

          • Cell Treatment: Seed cells in a 6-well plate and treat with 4β-Carboxy-19-nortotarol at its IC50 concentration for a predetermined time (e.g., 24 hours).

          • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

          • Washing: Wash the cells twice with cold PBS.

          • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

          • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

          • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

          • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

          Western Blot Analysis of Apoptosis-Related Proteins

          Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspase-3.

          Protocol:

          • Protein Extraction: Treat cells with 4β-Carboxy-19-nortotarol, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

          • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

          • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

          • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

          • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

          • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

          • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

          • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

          • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

          Conclusion and Future Directions

          The available evidence strongly suggests that 4β-Carboxy-19-nortotarol and related totarol derivatives are a promising class of compounds for anti-cancer drug development. Their ability to induce apoptosis in various cancer cell lines through the mitochondrial pathway highlights a clear mechanism of action.

          Future research should focus on:

          • Definitive Efficacy Studies: Conducting comprehensive in vitro studies to determine the specific IC50 values of 4β-Carboxy-19-nortotarol across a broad panel of cancer cell lines.

          • In Vivo Validation: Progressing the most potent derivatives into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

          • Structure-Activity Relationship (SAR) Studies: Systematically modifying the totarol scaffold to identify derivatives with enhanced potency and selectivity.

          • Combination Therapies: Investigating the synergistic effects of 4β-Carboxy-19-nortotarol with existing chemotherapeutic agents to potentially overcome drug resistance and enhance treatment outcomes.

          By pursuing these avenues of research, the full therapeutic potential of 4β-Carboxy-19-nortotarol and its analogs can be realized, paving the way for novel and effective cancer treatments.

          References

          • AlKhalil, M., et al. (2020). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Anticancer Agents. ResearchGate. [Link]

          • CD19-CAR T Cytotoxicity Is Improved By AMPKγ2 Overexpression, Which Is Further Enhanced By Metformin Treatment. ResearchGate. [Link]

          • CA19-9 Reduction After 4 Months of Treatment Is a Prognostic Factor for Locally Advanced Pancreatic Cancer. PubMed. [Link]

          • Synthesis of totarol amino alcohol derivatives and their antiplasmodial activity and cytotoxicity. PubMed. [Link]

          • Antiproliferative Activity of Pt(IV) Conjugates Containing the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Ketoprofen and Naproxen. PMC. [Link]

          • Evaluation of CAR-T Cells' Cytotoxicity against Modified Solid Tumor Cell Lines. PMC. [Link]

          • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. PubMed. [Link]

          • Unlocking Apoptotic Pathways: Overcoming Tumor Resistance in CAR‐T‐Cell Therapy. MDPI. [Link]

          • Taraxerol Induces Cell Apoptosis through A Mitochondria-Mediated Pathway in HeLa Cells. PubMed. [Link]

          • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. [Link]

          • Taraxerol Induces Cell Apoptosis through A Mitochondria-Mediated Pathway in HeLa Cells. Cell Journal. [Link]

          • Targeting apoptotic pathways for cancer therapy. PMC. [Link]

          • Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. PubMed. [Link]

          • Targeting the extrinsic apoptosis signaling pathway for cancer therapy. PMC. [Link]

          • A Study Comparing the Efficacy of L19TNF+Doxorubicin vs Doxorubicin Alone as First-line Therapy in Patients With Advanced or Metastatic Soft Tissue Sarcoma. ClinicalTrials.gov. [Link]

          • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. [Link]

          • Cytotoxicity and apoptotic activities of alpha-, gamma- and delta-tocotrienol isomers on human cancer cells. PMC. [Link]

          • Design, Hemisynthesis, Characterization, Molecular Docking, and Dynamics Evaluation of Novel Totarol-1,2,3-Triazole Derivatives as Leishmaniasis and Toxoplasmosis Agents. PubMed. [Link]

          • How the Bcl-2 family of proteins interact to regulate apoptosis. PubMed. [Link]

          • Caspases: pharmacological manipulation of cell death. PMC. [Link]

          • Calix[3]Resorcinarene Carboxybetaines and Carboxybetaine Esters: Synthesis, Investigation of In Vitro Toxicity, Anti-Platelet Effects, Anticoagulant Activity, and BSA Binding Affinities. MDPI. [Link]

          • Caspases as Targets for Drug Development. NCBI Bookshelf. [Link]

          • "Induction of mitochondrial-dependent apoptosis by essential oil of Too". Journal of Food and Drug Analysis. [Link]

          • Apoptosis Regulation by Genes | Bcl-2 Family. YouTube. [Link]

          • Doxorubicin-Loaded Nanoparticle Treatment Enhances Diffuse Large B-Cell Lymphoma Cell Death. PMC. [Link]

          • Development of optimized cytotoxicity assays for assessing the antitumor potential of CAR-T cells. PubMed. [Link]

          • Ketorolac disturbs proteasome functions and induces mitochondrial abnormality-associated apoptosis. PubMed. [Link]

          • Mitochondrial Role in Intrinsic Apoptosis Induced by a New Synthesized Chalcone in Hepatocellular Carcinoma Cells. MDPI. [Link]

          • Western blot analysis of apoptosis-related proteins in the PC3 and... ResearchGate. [Link]

          • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

          • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. [Link]

          • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

          • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Link]

          • Biomarkers of TGF-β Signaling Pathway and Prognosis of Pancreatic Cancer. PMC. [Link]

          Sources

          ×

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          4beta-Carboxy-19-nortotarol
          Reactant of Route 2
          4beta-Carboxy-19-nortotarol

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.